Ethyl glycylmethioninate hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQACRHQEKQTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and characterization strategy for Ethyl glycylmethioninate hydrochloride. Due to the limited availability of direct literature on this specific dipeptide ester, this document outlines a robust and well-established methodology based on standard peptide synthesis techniques.
Introduction
This compound is a dipeptide ester hydrochloride salt. Dipeptides and their derivatives are of significant interest in pharmaceutical research and drug development. They can act as prodrugs, enhancing the solubility or bioavailability of a parent molecule, or serve as building blocks in the synthesis of more complex peptides and peptidomimetics. The presence of the methionine residue introduces a sulfur-containing side chain, which can be a site for further chemical modification or may play a role in biological activity. The ethyl ester at the C-terminus protects the carboxylic acid and can improve cell permeability. This guide details a proposed multi-step synthesis and the analytical methods required for its thorough characterization.
Proposed Synthesis of this compound
A reliable synthetic strategy for this compound involves the coupling of an N-protected glycine (B1666218) residue with a C-protected methionine, followed by the removal of the N-terminal protecting group. A common and effective approach utilizes Boc (tert-butoxycarbonyl) for N-terminal protection.
The proposed overall synthetic workflow is illustrated below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-Glycyl-L-methionine ethyl ester
This step involves the coupling of N-Boc-glycine with L-methionine ethyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as an additive to suppress side reactions and improve efficiency. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the methionine ester.
-
Materials:
-
N-Boc-Glycine (1.0 eq)
-
L-Methionine ethyl ester hydrochloride (1.0 eq)
-
EDC hydrochloride (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-Glycine, L-Methionine ethyl ester hydrochloride, and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add EDC hydrochloride in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Glycyl-L-methionine ethyl ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound (N-Boc Deprotection)
The final step is the removal of the acid-labile Boc protecting group to yield the desired product as its hydrochloride salt.
-
Materials:
-
N-Boc-Glycyl-L-methionine ethyl ester (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
-
Procedure:
-
Dissolve the purified N-Boc-Glycyl-L-methionine ethyl ester in a minimal amount of anhydrous dioxane or methanol.
-
Cool the solution to 0 °C.
-
Add an excess of 4 M HCl in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR would be performed.
-
¹H NMR: This would confirm the presence of all expected protons, including the ethyl ester group (a quartet and a triplet), the glycine α-protons (a singlet or doublet), the methionine α-proton (a multiplet), the methionine side chain protons, and the terminal methyl group of the methionine side chain. The integration of the peaks would correspond to the number of protons.
-
¹³C NMR: This would show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (ester and amide), the α-carbons of both amino acid residues, and the carbons of the ethyl and methionine side chains.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching of the primary amine hydrochloride.
-
C=O stretching of the ester and amide groups.
-
N-H bending of the amide (Amide II band).
-
C-O stretching of the ester.
Melting Point
The melting point of the final solid product would be determined as an indicator of its purity. A sharp melting range is characteristic of a pure compound.
Data Presentation
The quantitative data obtained from the characterization analyses would be summarized in tables for clarity and ease of comparison.
Table 1: Expected ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Expected Value | q | 2H | -OCH₂CH₃ |
| Expected Value | s | 2H | Gly α-CH₂ |
| Expected Value | t | 1H | Met α-CH |
| Expected Value | m | 2H | Met γ-CH₂ |
| Expected Value | s | 3H | Met ε-SCH₃ |
| Expected Value | m | 2H | Met β-CH₂ |
| Expected Value | t | 3H | -OCH₂CH₃ |
Table 2: Expected ¹³C NMR Data for this compound (in D₂O)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Expected Value | Ester C=O |
| Expected Value | Amide C=O |
| Expected Value | -OCH₂CH₃ |
| Expected Value | Met α-CH |
| Expected Value | Gly α-CH₂ |
| Expected Value | Met γ-CH₂ |
| Expected Value | Met β-CH₂ |
| Expected Value | Met ε-SCH₃ |
| Expected Value | -OCH₂CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Expected Range | N-H stretch (amine salt) |
| Expected Range | C=O stretch (ester) |
| Expected Range | C=O stretch (amide I) |
| Expected Range | N-H bend (amide II) |
Table 4: Physical and Mass Spectrometric Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₃S |
| Molecular Weight | 270.78 g/mol |
| Melting Point (°C) | To be determined |
| HRMS (m/z) [M+H]⁺ | Calculated vs. Found |
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for this compound using established peptide chemistry principles. The proposed two-step synthesis, involving a standard carbodiimide-mediated coupling followed by N-Boc deprotection, is a high-yielding and reliable method. The detailed characterization plan, employing NMR, MS, and IR spectroscopy, along with melting point analysis, would ensure the unambiguous confirmation of the final product's structure and purity. This guide provides a solid foundation for researchers and scientists to produce and validate this dipeptide ester for applications in drug development and biochemical research.
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Glycylmethioninate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl glycylmethioninate hydrochloride is an ethyl ester derivative of the dipeptide glycyl-methionine. Due to the limited direct research on this specific compound, this guide proposes a mechanism of action based on the well-established principle of amino acid ester prodrugs. This approach suggests that this compound enhances the cellular uptake of glycyl-methionine, which then exerts its biological effects. Amino acid ester prodrugs are known to improve the cellular uptake of parent drugs via peptide transport mechanisms.[1][2]
The core of this proposed mechanism involves three key stages:
-
Cellular Uptake and Hydrolysis: Facilitated transport of the esterified dipeptide into the cell, followed by enzymatic cleavage to release the active glycyl-methionine dipeptide.
-
Dipeptide Signaling: The intracellular glycyl-methionine then influences key signaling pathways that regulate cellular metabolism and growth.
-
Downstream Cellular Effects: Modulation of these pathways leads to observable effects on cell proliferation, survival, and metabolic activity.
This guide will provide a detailed exploration of each of these stages, supported by data from related compounds and pathways.
Proposed Mechanism of Action: A Prodrug Hypothesis
The central hypothesis is that this compound serves as a more cell-permeable form of glycyl-methionine. The ethyl ester group increases the lipophilicity of the dipeptide, potentially facilitating its transport across the cell membrane. Once inside the cell, intracellular esterases are presumed to hydrolyze the ester bond, releasing glycyl-methionine and ethanol.
The uptake of di- and tripeptides into cells is primarily mediated by proton-coupled peptide transporters (PepT), such as PepT1 and PepT2.[3][4][5] PepT2, a high-affinity, low-capacity transporter, is expressed in various tissues, including the kidney and brain, and is responsible for the reabsorption and cellular uptake of a wide range of di- and tripeptides.[3][4][6] Studies on similar amino acid ester prodrugs have demonstrated their transport via these peptide transporters.[1]
The proposed workflow for the uptake and activation of this compound is as follows:
References
- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Hydrogen-Coupled Oligopeptide Membrane Cotransporter Pept2 is SUMOylated in Kidney Distal Convoluted Tubule Cells [frontiersin.org]
Unraveling the Biological Profile of Ethyl Glycylmethioninate Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glycylmethioninate hydrochloride is a dipeptide ester derivative of the essential amino acid methionine. While it is commercially available as a biochemical reagent, detailed public-domain data regarding its specific biological activities, mechanism of action, and potential therapeutic applications remain scarce. This technical guide synthesizes the currently available information and provides a framework for potential future research directions. Due to the limited specific data, this document will also draw upon the broader context of amino acid derivatives to infer potential areas of interest.
Introduction
Amino acid derivatives, in general, are explored for various purposes, including their potential to influence the secretion of anabolic hormones, serve as a fuel source during physical exertion, and support mental performance under stress[1].
Physicochemical Properties
While detailed experimental data is limited, the fundamental properties of this compound can be inferred from its chemical structure.
| Property | Value | Source |
| CAS Number | 1397000-76-8 | Generic Chemical Databases |
| Molecular Formula | C9H19ClN2O3S | Generic Chemical Databases |
| Molecular Weight | 270.78 g/mol | Generic Chemical Databases |
Potential Biological Activity (Inferred)
In the absence of direct studies on this compound, we can hypothesize its potential biological roles based on its constituent parts and related compounds.
Pro-drug for Methionine and Glycine (B1666218) Delivery
It is plausible that this compound could act as a pro-drug, being hydrolyzed by cellular esterases to release glycine, methionine, and ethanol. This could offer a mechanism for targeted or sustained intracellular delivery of these amino acids.
Antioxidant Potential
Methionine itself plays a role in antioxidant defense through its conversion to S-adenosylmethionine (SAMe) and subsequently glutathione (B108866). Future studies could investigate if this compound supplementation can augment intracellular glutathione levels, thereby mitigating oxidative stress.
Experimental Protocols: A Call for Future Research
No specific experimental protocols for the biological evaluation of this compound were found in the public domain. To elucidate its biological activity, the following experimental approaches are recommended:
In Vitro Assays
-
Cell Viability Assays: To determine the cytotoxic potential of the compound across various cell lines (e.g., MTT, XTT assays).
-
Esterase Hydrolysis Assay: To confirm the cleavage of the ethyl ester and release of glycylmethionine (B1329909) in cell lysates or plasma.
-
Antioxidant Capacity Assays: To measure its radical scavenging activity (e.g., DPPH, ABTS assays) and its effect on intracellular reactive oxygen species (ROS) levels.
-
Enzyme Inhibition/Activation Assays: To screen for any direct effects on key metabolic or signaling enzymes.
Cell-Based Models
-
Nutrient Deprivation Models: To assess if it can serve as a source of methionine and/or glycine in cells cultured in deficient media.
-
Oxidative Stress Models: To investigate its protective effects against chemically-induced oxidative stress (e.g., using H₂O₂, paraquat).
Signaling Pathways: A Hypothetical Framework
Given the lack of specific data, any depiction of signaling pathways would be purely speculative. However, based on the roles of methionine, potential pathways of interest for future investigation are outlined below.
Hypothetical Workflow for Investigating this compound
References
Technical Whitepaper: Crystal Structure of Ethyl Glycylmethioninate Hydrochloride and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific crystallographic data for Ethyl glycylmethioninate hydrochloride is not publicly available. This guide provides a comprehensive overview of the expected structural characteristics and experimental protocols based on closely related and analogous compounds, namely Glycine (B1666218) Ethyl Ester Hydrochloride, L-glycyl-L-methionine, and L-methionyl-glycine.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. For pharmaceutical development, the crystal structure of a compound provides invaluable insights into its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide outlines the methodologies for determining the crystal structure of dipeptide hydrochlorides, with a focus on providing a framework for the analysis of this compound through analogous structures.
While direct experimental data for this compound is not available, the study of similar small molecules and dipeptides offers a robust proxy for understanding its potential solid-state conformation and the experimental pathways to elucidate its structure.
Synthesis and Crystallization of Dipeptide Hydrochlorides
The synthesis of a dipeptide ester hydrochloride, such as this compound, typically involves a multi-step process.
General Synthesis Protocol
-
Amino Acid Protection: The synthesis often begins with the protection of the amino group of the N-terminal amino acid (glycine in this case) and the carboxyl group of the C-terminal amino acid (methionine). Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl group of methionine would be protected as an ethyl ester.
-
Peptide Coupling: The protected glycine is then coupled with the ethyl ester of methionine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotection: Following the coupling reaction, the N-terminal protecting group is removed under acidic conditions (for Boc) or basic conditions (for Fmoc).
-
Hydrochloride Salt Formation: The final dipeptide ester is treated with hydrochloric acid in a suitable solvent, often ethanol (B145695) or diethyl ether, to yield the hydrochloride salt.
It is important to note that the thioether group in the methionine side chain is susceptible to oxidation, which can be a significant side reaction during synthesis and cleavage.[1][2]
Crystallization
Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. For small molecule hydrochlorides, slow evaporation of a saturated solution is a common and effective technique.
General Crystallization Protocol: A supersaturated solution of the dipeptide hydrochloride is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol-water).[3] The solution is then left undisturbed in a loosely capped vial at a constant temperature, allowing for slow evaporation of the solvent. Over time, single crystals may form. The choice of solvent is crucial and often determined empirically.
Crystallographic Data of Analogous Compounds
The following tables summarize the crystallographic data for compounds structurally related to this compound. This data provides a reference for the expected unit cell parameters and crystal system.
Table 1: Crystallographic Data for Glycine Ethyl Ester Hydrochloride
| Parameter | Value |
| Chemical Formula | C₄H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.565 |
| b (Å) | 12.943 |
| c (Å) | 6.272 |
| α (°) | 90 |
| β (°) | 103.630 |
| γ (°) | 90 |
| Reference | [4][5] |
Table 2: Crystallographic Data for L-glycyl-L-methionine
| Parameter | Value |
| Chemical Formula | C₇H₁₄N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2517 |
| b (Å) | 5.4935 |
| c (Å) | 14.5686 |
| α (°) | 90 |
| β (°) | 91.147 |
| γ (°) | 90 |
| Reference | [3][6] |
Table 3: Crystallographic Data for L-methionyl-glycine
| Parameter | Value |
| Chemical Formula | C₇H₁₄N₂O₃S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2521 |
| b (Å) | 11.4126 |
| c (Å) | 16.5403 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Reference | [3][6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is primarily achieved through single-crystal X-ray diffraction.[7] The general workflow is a well-established process.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data (a series of images) are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map. The model is subsequently refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
Structure Validation and Deposition: The final structural model is validated to ensure its chemical and geometric sensibility. Once validated, the crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the crystal structure of a small molecule via X-ray crystallography.
Conclusion
While the crystal structure of this compound has not been reported, this guide provides a comprehensive framework for its determination. By leveraging established protocols for the synthesis and crystallization of analogous dipeptide hydrochlorides and employing the standard workflow of single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The crystallographic data from related compounds serve as a valuable benchmark for what can be expected. The determination of this crystal structure will be a significant contribution to the structural chemistry of dipeptides and will provide crucial information for its potential applications in drug development and materials science.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Spectroscopic Analysis of Ethyl Glycylmethioninate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl glycylmethioninate hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide focuses on predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, such as glycine (B1666218) ethyl ester hydrochloride and methionine derivatives, as well as computational prediction tools.
Predicted ¹H NMR Data
Solvent: D₂O (Deuterated Water) Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | 1.25 | Triplet (t) | 7.1 |
| -CH₂- (Ethyl) | 4.20 | Quartet (q) | 7.1 |
| -CH₂- (Glycyl) | 4.05 | Singlet (s) | N/A |
| α-CH (Methioninate) | 4.50 | Triplet (t) | 6.5 |
| β-CH₂ (Methioninate) | 2.20 | Multiplet (m) | N/A |
| γ-CH₂ (Methioninate) | 2.60 | Triplet (t) | 7.5 |
| S-CH₃ (Methioninate) | 2.10 | Singlet (s) | N/A |
| -NH₂⁺- & -NH- | 7.50 - 8.50 | Broad Singlets | N/A |
Predicted ¹³C NMR Data
Solvent: D₂O (Deuterated Water) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | 14.0 |
| -CH₂- (Ethyl) | 62.5 |
| -CH₂- (Glycyl) | 41.0 |
| α-CH (Methioninate) | 52.0 |
| β-CH₂ (Methioninate) | 30.0 |
| γ-CH₂ (Methioninate) | 31.0 |
| S-CH₃ (Methioninate) | 15.0 |
| C=O (Ester) | 171.0 |
| C=O (Amide) | 168.0 |
Predicted IR Absorption Data
Sample Preparation: KBr Pellet
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H Stretch (Amine Salt & Amide) | 3200 - 3000 | Stretching |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretching |
| C=O Stretch (Ester) | 1745 - 1730 | Stretching |
| C=O Stretch (Amide I) | 1680 - 1650 | Stretching |
| N-H Bend (Amide II) | 1560 - 1530 | Bending |
| C-O Stretch (Ester) | 1250 - 1150 | Stretching |
| S-C Stretch | 700 - 600 | Stretching |
Predicted Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |
| 271.1 | [M+H]⁺ | Molecular ion peak |
| 226.1 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ester |
| 149.1 | [M+H - C₂H₅OH - C₂H₂O₂]⁺ | Subsequent loss of the glycyl carbonyl group |
| 132.1 | [C₅H₁₀NO₂S]⁺ | Methionine ethyl ester fragment |
| 75.1 | [C₂H₅NO₂]⁺ | Glycine fragment |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated water (D₂O). Ensure the sample is fully dissolved. For samples that may have solubility issues in D₂O, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be a suitable alternative.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
Standard pulse programs for both ¹H and ¹³C acquisitions should be used.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Pellet Formation: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.[5]
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks should be labeled with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and observe daughter ions.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a solid sample.
Predicted Mass Spectrometry Fragmentation
References
- 1. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape of Dipeptide Esters: A Technical Guide to the Stability and Degradation of Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glycylmethioninate hydrochloride, a dipeptide ester derivative, holds potential in various pharmaceutical and research applications. Understanding its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration. This technical guide provides an in-depth overview of the anticipated thermal behavior of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous amino acid hydrochlorides, dipeptide esters, and methionine-containing peptides. It details the standard experimental protocols for characterizing thermal properties, outlines potential degradation pathways, and presents a framework for the kinetic analysis of decomposition.
Introduction to Thermal Analysis of Peptide Derivatives
Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs) and excipients. The two primary techniques discussed in this guide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is used to determine the thermal stability, decomposition temperatures, and the composition of materials, including moisture and volatile content.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is employed to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[3][4]
For a compound like this compound, a semi-organic crystal, these analyses can reveal critical information about its stability under thermal stress.
Predicted Thermal Profile of this compound
Thermogravimetric Analysis (TGA)
It is anticipated that the thermal decomposition of this compound would occur in multiple stages, a common characteristic for amino acid hydrochlorides.[5] The initial weight loss would likely correspond to the loss of any bound water or volatile impurities. Subsequent, more significant weight loss events would be attributed to the decomposition of the organic molecule itself.
Table 1: Predicted TGA Data for this compound
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Event |
| 25 - 100 | Low (< 1%) | Loss of adsorbed water |
| 100 - 200 | Significant | Onset of decomposition, potential loss of HCl |
| > 200 | Major | Complete decomposition of the dipeptide ester backbone |
Note: This table is predictive and based on general knowledge of similar compounds. Actual experimental values may vary.
Differential Scanning Calorimetry (DSC)
The DSC thermogram of this compound is expected to show an endothermic event corresponding to its melting point, which would likely be followed closely by or overlap with the onset of decomposition. For some amino acid hydrochlorides, complex phase transformations can be observed prior to melting.[6]
Table 2: Predicted DSC Data for this compound
| Thermal Event | Predicted Temperature (°C) | Enthalpy Change (J/g) | Description |
| Melting (T_m) | 150 - 180 (estimated) | Endothermic | Solid to liquid phase transition |
| Decomposition (T_d) | > 180 (estimated) | Exothermic/Endothermic | Irreversible chemical breakdown of the molecule |
Note: This table is predictive. The melting point and decomposition temperature are often close for such compounds, and decomposition may begin before melting is complete.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential pathways for thermal degradation. The methionine residue is particularly susceptible to oxidation.[7][8]
Key potential degradation reactions include:
-
Oxidation of Methionine: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. This is a common degradation pathway for methionine-containing peptides.[7]
-
Hydrolysis of the Ester and Peptide Bonds: At elevated temperatures, particularly in the presence of moisture, the ethyl ester and the glycyl-methionine peptide bond can undergo hydrolysis.[9]
-
Diketopiperazine Formation: Dipeptides, especially those with glycine, can be susceptible to intramolecular cyclization to form diketopiperazines.
-
Decarboxylation and Deamination: At higher temperatures, cleavage of the peptide backbone can lead to the loss of carbon dioxide and ammonia.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To obtain precise data for this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) Protocol
A typical TGA experiment involves heating a small sample at a constant rate and continuously monitoring its weight.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.
Caption: A typical experimental workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC) Protocol
A DSC experiment measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting and decomposition points (e.g., 250 °C).
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify and quantify endothermic and exothermic events, such as melting point (T_m), enthalpy of fusion (ΔH_f), and decomposition temperature (T_d).
References
- 1. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 2. veeprho.com [veeprho.com]
- 3. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen [jove.com]
An In-depth Technical Guide to the Solubility of Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific quantitative solubility data for Ethyl glycylmethioninate hydrochloride. This guide provides an overview based on the physicochemical properties of structurally related compounds and outlines a general methodology for its experimental determination.
Introduction
This compound is a dipeptide ester hydrochloride. Its structure, combining a hydrophilic dipeptide backbone (glycylmethionine) with an ester group and a hydrochloride salt, suggests a complex solubility profile. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, the ethyl ester and the methionine side chain introduce lipophilic character, which can influence its solubility in organic solvents. Understanding the solubility of this compound is critical for its application in drug development, biochemical assays, and synthetic chemistry, as it dictates formulation strategies, reaction conditions, and bioavailability.
Predicted Solubility Profile
Based on the solubility of analogous compounds, such as amino acid ester hydrochlorides and other dipeptide derivatives, a qualitative solubility profile for this compound can be predicted.
-
Polar Protic Solvents: High solubility is expected in polar protic solvents like water and methanol, facilitated by the ionic nature of the hydrochloride and the hydrogen bonding capacity of the peptide backbone. For instance, Glycine ethyl ester hydrochloride is readily soluble in water and methanol[1].
-
Polar Aprotic Solvents: Moderate to good solubility may be observed in polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents: Low solubility is anticipated in nonpolar solvents like ether and hydrocarbons, due to the compound's overall polarity. Glycine ethyl ester hydrochloride, a related compound, is reported to be insoluble in ether[2].
Table 1: Qualitative Solubility of Structurally Related Compounds
| Compound | Water | Ethanol | Methanol | Ether |
| Glycine ethyl ester hydrochloride | Soluble[1] | Slightly Soluble[2] | Soluble[1] | Insoluble[2] |
| DL-Methionine | Sparingly Soluble[3] | Very Slightly Soluble[3] | - | - |
| N-Acetyl-DL-methionine | Soluble | Soluble | Soluble | - |
Note: This table provides a general reference. The actual solubility of this compound must be determined experimentally.
Experimental Protocol for Solubility Determination: The Static Equilibrium Method
The following protocol describes a reliable and commonly used method for determining the equilibrium solubility of a solid compound in a given solvent.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the static equilibrium method.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
"In vitro and in vivo studies of Ethyl glycylmethioninate hydrochloride"
A comprehensive review of the available scientific data reveals a significant gap in the literature regarding in vitro and in vivo studies of Ethyl glycylmethioninate hydrochloride. Despite extensive searches for experimental protocols, quantitative data, and associated signaling pathways, no specific studies detailing the biological activity of this compound could be identified.
The available information is limited to its basic chemical and physical properties.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate;hydrochloride | |
| InChI Key | BTQACRHQEKQTNA-UHFFFAOYSA-N | |
| CAS Number | 1397000-76-8 | |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | 2-8°C, stored under nitrogen |
Safety Information
Basic hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements advise on measures to handle the compound safely.
Experimental Data and Protocols
Currently, there are no published in vitro or in vivo studies for this compound. Consequently, no experimental protocols, quantitative data, or analyses of its biological effects are available. The scientific community has not yet reported on its pharmacokinetic or pharmacodynamic properties.
Signaling Pathways
Due to the absence of research on the biological activity of this compound, there are no known signaling pathways associated with this compound.
Synthesis
While detailed in vitro and in vivo studies are lacking, information on the synthesis of related compounds, such as ethyl glycinate (B8599266) hydrochloride, is available. One patented method describes the esterification of glycine (B1666218) and absolute ethanol (B145695) in the presence of hydrogen chloride to produce glycine ethyl ester hydrochloride with a high yield.[1] Another method utilizes glycine, absolute ethyl alcohol, and thionyl chloride as raw materials.[2]
Future Research Directions
The absence of biological data on this compound presents an open field for future research. A logical progression for investigating this compound would involve a series of foundational in vitro and in vivo studies.
Proposed Experimental Workflow
The following diagram outlines a potential workflow for the initial investigation of this compound.
Caption: Proposed workflow for the initial biological evaluation of this compound.
This structured approach would systematically build a foundational understanding of the compound's biological properties, starting from basic safety and mechanism in cell-based systems and progressing to more complex efficacy and safety evaluations in animal models. The insights gained from these studies would be crucial in determining the potential therapeutic applications of this compound.
References
Methodological & Application
Application Notes and Protocols: Ethyl Glycylmethioninate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glycylmethioninate hydrochloride (H-Gly-Met-OEt·HCl) is a dipeptide ester hydrochloride salt that serves as a valuable building block in the synthesis of methionine-containing peptides. Its pre-formed glycyl-methionine backbone can streamline the synthetic process, particularly in the preparation of longer peptide sequences. The ethyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus provide stability and facilitate its use in standard peptide coupling reactions. These application notes provide detailed protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate hydrochloride |
| Molecular Formula | C₉H₁₉ClN₂O₃S |
| Molecular Weight | 270.78 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, stored under nitrogen |
Solution-Phase Peptide Synthesis Protocol
Solution-phase synthesis using this compound is suitable for the preparation of small to medium-sized peptides. The following protocol outlines a standard coupling procedure with an N-protected amino acid.
Experimental Protocol: Coupling of an N-Protected Amino Acid
-
Neutralization of H-Gly-Met-OEt·HCl:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to yield the free-base dipeptide ester.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) (1.0 equivalent) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) in anhydrous DCM or DMF.
-
If using DCC or other carbodiimides, add an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents) to minimize racemization.
-
Stir the activation mixture at 0 °C for 20-30 minutes.
-
-
Coupling Reaction:
-
Slowly add the activated N-protected amino acid solution to the neutralized Ethyl glycylmethioninate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica (B1680970) gel.
-
Expected Results
The following table summarizes typical quantitative data for the coupling of Boc-Phe-OH with H-Gly-Met-OEt·HCl.
| Coupling Agent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| DCC/NHS | 4 | 85-95 | >90 |
| HATU/DIEA | 2 | 90-98 | >95 |
Solution-Phase Synthesis Workflow
Solid-Phase Peptide Synthesis (SPPS) Protocol
In SPPS, this compound can be coupled to a resin-bound amino acid. This approach is advantageous for the synthesis of longer peptides. The following protocol is based on the widely used Fmoc/tBu strategy.
Experimental Protocol: Coupling to a Resin-Bound Amino Acid
-
Resin Preparation:
-
Swell the Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin) in DMF for 30-60 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol (B130326) to remove residual piperidine and by-products.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3.0 equivalents), HATU (3.0 equivalents), and DIEA (6.0 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Capping (Optional):
-
If the coupling is incomplete (positive Kaiser test), cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
-
Continuation of Synthesis:
-
The ethyl ester of the C-terminal methionine can be saponified on-resin if further elongation from the C-terminus is desired, though this is less common. More typically, the N-terminus of the newly coupled glycine (B1666218) is deprotected for further chain elongation.
-
-
Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Expected Results
The following table provides hypothetical data for the coupling of H-Gly-Met-OEt·HCl to Fmoc-Leu-Wang resin.
| Coupling Time (h) | Kaiser Test Result | Crude Peptide Purity by HPLC (%) | Overall Yield (%) |
| 2 | Negative (Yellow) | >70 | 30-50 |
Solid-Phase Peptide Synthesis Workflow
Conclusion
This compound is a versatile building block for incorporating a Gly-Met motif into peptides. The protocols outlined above provide a framework for its successful application in both solution-phase and solid-phase peptide synthesis. Researchers should optimize reaction conditions based on the specific properties of the peptide sequence being synthesized. Proper monitoring and purification are crucial for obtaining high-purity peptides.
Application of Ethyl Glycylmethioninate Hydrochloride in Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glycylmethioninate hydrochloride is a derivative of the amino acid methionine, presenting a promising molecular scaffold for the design of novel drug delivery systems. Its inherent biocompatibility, owing to its amino acid-based structure, and the presence of reactive functional groups make it an attractive candidate for the synthesis of polymers and lipids for formulating nanoparticles, liposomes, and other drug carriers. This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its theoretical use in the creation of drug delivery vehicles. While direct research on this compound in drug delivery is limited, the following protocols are based on established methodologies for similar amino acid esters and poly(β-amino esters) (PBAEs) and serve as a guide for researchers.[1][2][3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug delivery.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate hydrochloride | |
| CAS Number | 1397000-76-8 | |
| Molecular Formula | C9H18N2O3S.ClH | |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | 2-8°C, stored under nitrogen |
Application in Nanoparticle Formulation
Amino acid-based polymers, particularly poly(β-amino esters) (PBAEs), are widely explored for their potential in gene and drug delivery due to their biodegradability and pH-responsive nature.[1][3] this compound can serve as a monomer in the synthesis of novel PBAEs for nanoparticle formulation.
Protocol 1: Synthesis of a Poly(β-amino ester) using an Ethyl Glycylmethioninate Derivative
This protocol describes a theoretical synthesis of a PBAE using a derivative of Ethyl glycylmethioninate. This is an adaptation of a general method for PBAE synthesis.[1][4]
Materials:
-
A diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate)
-
A derivative of Ethyl glycylmethioninate (with a primary or secondary amine for reaction)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Magnetic stirrer and heating plate
-
Reaction vial with a Teflon-lined screw cap
Procedure:
-
In a clean, dry reaction vial, dissolve the Ethyl glycylmethioninate derivative in the anhydrous solvent.
-
Add the diacrylate monomer to the vial. The molar ratio of the amine monomer to the diacrylate monomer will influence the polymer's molecular weight and properties. A common starting ratio is 1.2:1 (amine:diacrylate).[1]
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer with heating.
-
Heat the reaction mixture at a controlled temperature (e.g., 90-95°C) for 12-48 hours.[1][3] The reaction progress can be monitored by techniques like NMR or GPC.
-
After the reaction is complete, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Workflow for PBAE Synthesis
References
- 1. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl Glycylmethioninate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl glycylmethioninate hydrochloride. The protocol outlines a systematic approach to method development, optimization, and validation in accordance with ICH guidelines. Additionally, it includes a protocol for forced degradation studies to ensure the stability-indicating nature of the method.
Introduction
This compound is a dipeptide derivative.[1] Accurate and precise analytical methods are crucial for its quantification in drug substance and drug product, as well as for stability testing. HPLC is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[2][3] This application note describes a systematic approach to developing a stability-indicating HPLC method for this compound.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column and mobile phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate;hydrochloride | |
| Molecular Formula | C9H19ClN2O3S | |
| Physical Form | Solid | |
| Storage | 2-8°C, stored under nitrogen |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial screening to final validation.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocols
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid)
-
Sodium hydroxide
-
Hydrochloric acid
-
Hydrogen peroxide
The following are recommended starting conditions for method development. Optimization will be required.
Table 2: Proposed Initial HPLC Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 25 minutes |
Note: For mass spectrometry compatible methods, volatile mobile phase modifiers like formic acid are recommended.[4][5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent is sufficient. For drug products, extraction or filtration may be necessary.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl for acid hydrolysis and 1 mL of 0.1 M NaOH for base hydrolysis.
-
Incubate the solutions at 60 °C for 24 hours.
-
Neutralize the solutions before injection.
-
Analyze by HPLC.
-
To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
-
Expose the solid drug substance to 105 °C for 24 hours.
-
Prepare a solution of the heat-stressed solid and analyze by HPLC.
-
Expose a solution of the drug substance to UV light (254 nm) and visible light (ICH option 1 or 2) for a specified duration.
-
Analyze by HPLC.
The results of the forced degradation studies will demonstrate the method's ability to separate the intact drug from its potential degradation products.
Method Validation Protocol (as per ICH Q2(R2))
Once the method is optimized and shown to be stability-indicating, it must be validated.[2][3][10]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][10] | The peak for this compound should be pure and well-resolved from any degradants or placebo peaks. Peak purity index > 0.99. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][10] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | To be established based on the linearity study. |
| Accuracy | The closeness of test results to the true value.[3][10] | % Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] | Repeatability (injection precision) and Intermediate Precision (%RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] | %RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are varied slightly. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%. |
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 4: Example of Linearity Data Summary
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Intercept |
Table 5: Example of Accuracy Data Summary
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean % Recovery | |||
| % RSD |
Conclusion
This application note provides a detailed framework for the development and validation of a stability-indicating HPLC method for the analysis of this compound. Adherence to this systematic protocol will result in a robust, reliable, and accurate analytical method suitable for quality control and stability studies in a regulated environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. Separation of Ethyl glycinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
Investigational Application Notes: Ethyl Glycylmethioninate Hydrochloride as a Biochemical Probe for Carboxylesterase Activity
Disclaimer: Extensive literature searches did not yield established protocols or applications for Ethyl glycylmethioninate hydrochloride as a biochemical probe. The following application notes and protocols are presented as a hypothetical, investigational framework based on the chemical structure of the compound and established biochemical principles. These methodologies would require experimental validation.
Application Notes
Introduction:
This compound is a dipeptide derivative containing a terminal ethyl ester. While not a conventionally cited biochemical probe, its structure suggests a potential application as a substrate for hydrolytic enzymes, particularly carboxylesterases. Carboxylesterases (CES) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester-containing compounds and are critical in drug metabolism and cellular signaling. This document outlines a proposed application of this compound as a competitive substrate to probe the activity and inhibition of carboxylesterases.
Principle and Proposed Mechanism of Action:
The proposed application leverages the ethyl ester moiety of this compound. It is hypothesized that this compound can act as a substrate for carboxylesterases, which would hydrolyze the ester bond to release ethanol (B145695) and glycylmethioninate. In a research setting, it can be used as a competitive inhibitor in assays with a fluorogenic or chromogenic carboxylesterase substrate. The degree of competition would be proportional to the affinity of the target esterase for this compound.
Potential Applications:
-
Screening for Carboxylesterase Inhibitors: Can be used as a non-signaling competitor to identify novel inhibitors of specific carboxylesterases in high-throughput screening assays.
-
Characterizing Esterase Substrate Specificity: By comparing its inhibitory potency against a panel of esterases, one could infer the structural requirements of the enzyme's active site.
-
Probing Drug-Metabolizing Enzymes: As carboxylesterases are key drug-metabolizing enzymes, this compound could be used in studies of drug-drug interactions.
Experimental Protocols
Protocol 1: In Vitro Competitive Inhibition Assay for Carboxylesterase Activity
This protocol describes a method to determine the inhibitory potential (IC50) of this compound against a purified carboxylesterase using a fluorogenic substrate.
Materials:
-
Purified human carboxylesterase 1 (hCE1) or other target esterase
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Fluorogenic Substrate: 4-Methylumbelliferyl acetate (B1210297) (4-MUA) stock solution (10 mM in DMSO)
-
This compound
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in Assay Buffer.
-
Create a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from 1 µM to 10 mM.
-
Prepare a working solution of hCE1 in Assay Buffer (e.g., 10 µg/mL).
-
Prepare a working solution of 4-MUA in Assay Buffer (e.g., 100 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the serially diluted this compound or Assay Buffer (for control wells).
-
Add 25 µL of the hCE1 working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the potential inhibitor.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 4-MUA working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against Various Carboxylesterases
| Carboxylesterase Isoform | Source | Hypothetical IC50 (µM) |
| hCE1 | Human Liver | 150 |
| hCE2 | Human Intestine | 850 |
| pCE | Porcine Liver | 220 |
Visualizations
Caption: Experimental workflow for the in vitro competitive inhibition assay.
Caption: Proposed competitive inhibition mechanism of carboxylesterase.
Application Notes and Protocols for Ethyl Glycylmethioninate Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glycylmethioninate hydrochloride is a dipeptide derivative that holds potential for enhancing mammalian cell culture systems. As a derivative of the dipeptide glycyl-methionine, it can serve as a highly soluble and stable source of the essential amino acid L-methionine and the non-essential amino acid L-glycine. In biopharmaceutical production and cell-based research, maintaining optimal concentrations of amino acids in culture media is critical for robust cell growth, viability, and protein production. However, some free amino acids exhibit limited stability and solubility in liquid media at physiological pH, leading to nutritional inconsistencies and the generation of cytotoxic byproducts. The use of dipeptides is a well-established strategy to overcome these limitations.[1][2]
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, based on the established benefits of dipeptide supplementation. Detailed protocols are provided to guide researchers in evaluating its efficacy for specific cell lines and applications.
Potential Applications and Rationale
The primary application of this compound in cell culture is as a substitute for free L-methionine and L-glycine to improve nutrient stability and availability.
Key Advantages:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, preventing degradation and the subsequent accumulation of toxic byproducts.[1][2]
-
Improved Solubility: Certain amino acids have poor solubility at neutral pH. Dipeptide forms can significantly increase their solubility, allowing for the formulation of more concentrated and pH-neutral feed solutions.[3][4]
-
Reduced Risk of Contamination: The use of chemically defined dipeptides minimizes the risk of introducing contaminants that may be associated with complex, undefined media components.[1]
-
Consistent Performance: By providing a stable and readily available source of essential amino acids, dipeptides contribute to more consistent and reproducible cell culture performance, leading to predictable cell growth and protein production.[1][2]
Experimental Protocols
The following protocols are designed to evaluate the effect of this compound on cell growth, viability, and protein production in a model mammalian cell line (e.g., CHO, HEK293).
Protocol 1: Evaluation of Cell Growth and Viability
Objective: To determine the optimal concentration of this compound for supporting cell growth and maintaining high viability.
Materials:
-
Suspension-adapted CHO-K1 cells (or other relevant cell line)
-
Chemically defined, serum-free cell culture medium (methionine- and glycine-free for titration experiments)
-
This compound (sterile, cell culture grade)
-
L-methionine (sterile, cell culture grade)
-
L-glycine (sterile, cell culture grade)
-
Shake flasks or multi-well plates
-
Automated cell counter or hemocytometer with trypan blue
-
Incubator (37°C, 5% CO2, humidified)
Methodology:
-
Cell Seeding: Seed suspension CHO-K1 cells at a density of 0.2 x 10^6 viable cells/mL into shake flasks containing the basal medium.
-
Experimental Groups:
-
Control: Basal medium supplemented with standard concentrations of free L-methionine and L-glycine.
-
Titration Series: Basal medium (methionine- and glycine-free) supplemented with varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).
-
Negative Control: Basal medium without L-methionine and L-glycine supplementation.
-
-
Incubation: Incubate the flasks at 37°C with 5% CO2 and agitation (e.g., 120 rpm).
-
Monitoring: At 24-hour intervals for 7 days, aseptically collect a sample from each flask.
-
Cell Counting: Determine the viable cell density (VCD) and percentage of viability using an automated cell counter or a hemocytometer with trypan blue exclusion.
-
Data Analysis: Plot VCD and viability over time for each experimental group to determine the optimal concentration of this compound.
Workflow for Evaluating Cell Growth and Viability:
Caption: Workflow for evaluating the effect of this compound on cell growth and viability.
Protocol 2: Assessment of Recombinant Protein Production
Objective: To evaluate the impact of this compound supplementation on the yield of a recombinant protein.
Materials:
-
A recombinant CHO cell line producing a model protein (e.g., a monoclonal antibody)
-
Optimized concentrations of this compound (determined from Protocol 1)
-
ELISA kit or HPLC system for protein quantification
Methodology:
-
Cell Culture: Set up cultures as described in Protocol 1, using the optimal concentration of this compound and the control with free amino acids.
-
Sampling for Protein Titer: On days 3, 5, and 7 (or at the end of the culture), collect a sample of the culture supernatant by centrifugation.
-
Protein Quantification: Measure the concentration of the recombinant protein in the supernatant using an appropriate method (e.g., ELISA for antibodies, HPLC for other proteins).
-
Data Analysis: Compare the protein titer between the control group and the group supplemented with this compound.
Workflow for Assessing Protein Production:
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
Application Note: Enzymatic Hydrolysis of Ethyl Glycylmethioninate Hydrochloride using α-Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic hydrolysis of ethyl glycylmethioninate hydrochloride using α-chymotrypsin. This reaction is relevant for applications in peptide synthesis, drug metabolism studies, and the controlled release of dipeptides. The protocol covers the enzymatic reaction, determination of kinetic parameters, and analysis of the hydrolysis products, glycylmethionine (B1329909) and ethanol, using High-Performance Liquid Chromatography (HPLC).
Introduction
The enzymatic hydrolysis of amino acid esters is a fundamental reaction in biochemistry and biotechnology. α-Chymotrypsin, a serine protease, is well-known for its ability to catalyze the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acids.[1] However, it also exhibits significant esterase activity, making it a valuable tool for the cleavage of amino acid esters.[1] The substrate, this compound, contains a methionine residue, which, due to its large hydrophobic side chain, is a recognized substrate for chymotrypsin.[2]
The hydrolysis reaction proceeds via a "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[3] Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and for various applications in drug development and biotechnology. This application note provides a comprehensive guide to performing and analyzing the enzymatic hydrolysis of this compound.
Data Presentation
| Substrate | Enzyme | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| N-Acetyl-L-tyrosine ethyl ester | α-Chymotrypsin | 0.7 | 193 | 7.8 - 8.0 | ~50 |
| N-Acetylglycine ethyl ester | α-Chymotrypsin | 387 | 0.039 | 7.9 | 25 |
Note: Data for N-Acetyl-L-tyrosine ethyl ester and N-Acetylglycine ethyl ester are provided as representative examples of a specific and a non-specific substrate, respectively.[4][5] The kinetic parameters for this compound should be determined experimentally using the protocols outlined below.
Experimental Protocols
Materials and Reagents
-
This compound
-
α-Chymotrypsin from bovine pancreas (sequencing grade)[2]
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl, 1 mM)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2-Mercaptoethanol
-
Sodium acetate (B1210297) buffer (0.1 M, pH 7.0)
-
Standard solutions of glycylmethionine, glycine (B1666218), and methionine
Protocol for Enzymatic Hydrolysis
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store on ice.
-
Substrate Preparation: Prepare a stock solution of this compound in 100 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a microcentrifuge tube or a cuvette in a spectrophotometer), add the Tris-HCl buffer with CaCl₂.
-
Initiation of Reaction: Add the substrate solution to the reaction vessel to achieve the desired final concentration. Equilibrate the solution to the desired temperature (e.g., 37°C).
-
Enzyme Addition: To initiate the hydrolysis, add a small volume of the α-chymotrypsin stock solution to the reaction mixture. The final enzyme concentration will depend on the desired reaction rate.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid to a final concentration of 0.5%, or by heat inactivation).
-
Sample Storage: Store the quenched samples at -20°C until HPLC analysis.
Protocol for HPLC Analysis of Hydrolysis Products
This protocol is for the analysis of the product, glycylmethionine, and the potential further hydrolysis product, methionine and glycine, using pre-column derivatization with o-phthalaldehyde (OPA).
-
Derivatization Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in a suitable buffer (e.g., borate (B1201080) buffer) and adding a reducing agent like 2-mercaptoethanol.
-
Sample Derivatization: Mix a specific volume of the quenched reaction sample (or standard solution) with the OPA reagent and allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.0.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B will be required to separate the derivatized amino acids and dipeptide. For example, a linear gradient from 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to glycylmethionine, glycine, and methionine by comparing their retention times and peak areas to those of the standard solutions.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Caption: Simplified "Ping-Pong" mechanism of α-chymotrypsin catalyzed hydrolysis.
References
Application Notes and Protocols for the Derivatization of Ethyl Glycylmethioninate Hydrochloride for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl glycylmethioninate hydrochloride is a dipeptide ester of significant interest in pharmaceutical and biochemical research. Its analysis often requires derivatization to enhance its physicochemical properties for chromatographic separation and detection. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step that converts the analyte into a product with improved volatility, thermal stability, and detectability.[1]
For GC-MS analysis, derivatization is essential to increase the volatility of the polar ethyl glycylmethioninate molecule. This is typically achieved by replacing active hydrogens on the amine group with nonpolar moieties. For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, as most amino acids and small peptides lack a suitable chromophore for UV or fluorescence detection.
Analytical Techniques and Derivatization Strategies
Two primary analytical techniques are discussed for the analysis of derivatized this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and structural information. Derivatization is mandatory for making the analyte suitable for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile and thermally labile compounds. Derivatization is used to enhance detection sensitivity.[1]
The choice of derivatization reagent depends on the analytical technique and the functional groups present in the analyte. For ethyl glycylmethioninate, the primary target for derivatization is the N-terminal primary amine of the glycine (B1666218) residue.
I. Derivatization for GC-MS Analysis
A. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a common derivatization technique for GC analysis, where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a popular silylating reagent that forms stable TBDMS derivatives.
Experimental Protocol: Silylation with MTBSTFA
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Vortex briefly to dissolve the sample.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial as moisture can interfere with the silylation reaction.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
B. Acylation using Ethyl Chloroformate (ECF)
Ethyl chloroformate (ECF) is a versatile reagent that reacts with amines, phenols, and carboxylic acids. A key advantage of ECF is that the derivatization can be performed in an aqueous medium, simplifying sample preparation.[2][3][4][5]
Experimental Protocol: Acylation with ECF
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 500 µL of an aqueous solution (e.g., water:pyridine:ethanol mixture).
-
-
Derivatization Reaction:
-
Add 50 µL of ethyl chloroformate to the sample solution.
-
Vortex vigorously for 30-60 seconds to facilitate the reaction.
-
The reaction is typically rapid and occurs at room temperature.
-
-
Extraction:
-
Add 500 µL of an extraction solvent (e.g., chloroform (B151607) or n-hexane).
-
Vortex for 1 minute to extract the derivatized analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the dried organic extract into the GC-MS system.
-
Use GC-MS conditions similar to those described for silylation, with potential optimization of the temperature program.
-
Quantitative Data for GC-MS Derivatization Methods
| Parameter | Silylation (MTBSTFA) | Acylation (ECF) |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | Analyte dependent | 125-300 pg on-column[4] |
| Limit of Quantification (LOQ) | Analyte dependent | 150-300 pg on-column[5] |
| Recovery | > 90% | 70-120%[4] |
| Precision (RSD) | < 10% | < 10%[4] |
II. Derivatization for HPLC Analysis
For HPLC analysis, derivatization aims to attach a UV-absorbing or fluorescent tag to the analyte. This is typically done pre-column.[1]
A. Pre-column Derivatization with o-Phthalaldehyde (B127526) (OPA)
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] This method is rapid and sensitive.
Experimental Protocol: OPA Derivatization
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In a vial, mix 10 µL of the this compound sample solution with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
HPLC Analysis:
-
Immediately inject an aliquot (e.g., 20 µL) of the reaction mixture onto the HPLC system.
-
HPLC Conditions (Typical):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2) with 5% methanol.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
-
B. Pre-column Derivatization with Waters AccQ•Tag™ Chemistry
The AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize primary and secondary amines. The resulting derivatives are stable and can be separated by reversed-phase HPLC with fluorescence detection.
Experimental Protocol: AccQ•Tag Derivatization
-
Sample Preparation:
-
Dissolve the this compound sample in 0.1 N HCl.
-
If the sample is in a higher concentration of acid, it may need to be neutralized.
-
-
Derivatization Reaction (as per manufacturer's instructions):
-
In a reaction vial, mix 10 µL of the sample with 70 µL of borate buffer.
-
Add 20 µL of the reconstituted AccQ•Fluor reagent.
-
Vortex for a few seconds and let it stand for 1 minute at room temperature.
-
Heat the vial at 55°C for 10 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
HPLC Conditions (Typical):
-
Column: Waters AccQ•Tag column.
-
Mobile Phase: Use the mobile phases and gradient recommended by the manufacturer.
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.
-
-
Quantitative Data for HPLC Derivatization Methods
| Parameter | OPA Derivatization | AccQ•Tag™ Derivatization |
| Linearity (Correlation Coefficient) | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Picomole to femtomole range | Picomole to femtomole range |
| Stability of Derivatives | Less stable, requires immediate analysis | Stable for up to one week at 4°C |
| Precision (RSD) | < 5% | < 5% |
Visualizations
General Workflow for Derivatization and Analysis
Caption: General workflow for the derivatization of this compound.
Logical Relationship of Derivatization Choices
Caption: Decision tree for selecting a derivatization method based on the analytical technique.
References
- 1. actascientific.com [actascientific.com]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Experimental Design for Testing Ethyl Glycylmethioninate Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glycylmethioninate hydrochloride is a dipeptide derivative containing glycine (B1666218) and the sulfur-containing amino acid methionine. Methionine is known for its antioxidant properties, primarily through its ability to be converted to S-adenosylmethionine (SAMe) and its role in the synthesis of glutathione (B108866), a major intracellular antioxidant. This document outlines a comprehensive experimental design to investigate the efficacy of this compound, with a focus on its potential antioxidant and cytoprotective effects. The protocols provided herein are intended as a guide and may require optimization for specific experimental conditions.
Hypothetical Mechanism of Action
It is hypothesized that this compound exerts its therapeutic effects by mitigating oxidative stress. This could occur through several mechanisms: direct scavenging of reactive oxygen species (ROS), upregulation of endogenous antioxidant enzyme expression, and modulation of signaling pathways involved in cellular stress responses.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Phase 1: In Vitro Chemical and Cell-Free Antioxidant Assays
These initial assays will determine the intrinsic antioxidant capacity of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1][2][3]
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Materials: DPPH solution (0.1 mM in methanol), this compound, Ascorbic acid (positive control), Methanol, 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each sample concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Data Presentation: In Vitro Antioxidant Activity
| Assay | Test Compound | Concentration (µg/mL) | % Scavenging Activity / Absorbance | IC50 (µg/mL) |
| DPPH | Ethyl glycylmethioninate HCl | 10 | ||
| 50 | ||||
| 100 | ||||
| Ascorbic Acid (Control) | 10 | |||
| FRAP | Ethyl glycylmethioninate HCl | 10 | ||
| 50 | ||||
| 100 | ||||
| Ascorbic Acid (Control) | 10 |
Phase 2: Cell-Based Assays
These assays will evaluate the cytoprotective and antioxidant effects of the compound in a cellular context. A suitable cell line (e.g., HepG2, SH-SY5Y) should be chosen based on the intended therapeutic application.
Protocol 2: Cell Viability Assay (MTT/XTT)[4][5][6][7][8]
This assay determines the concentration range at which the compound is non-toxic to cells.
-
Materials: Selected cell line, Culture medium, this compound, MTT or XTT reagent, Solubilization solution (for MTT), 96-well plate, Incubator, Microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Add MTT (final concentration 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.[1][2]
-
If using MTT, add solubilization solution and incubate until formazan (B1609692) crystals dissolve.[1]
-
Measure absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).[1]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cellular Antioxidant Activity (DCFH-DA Assay)
This assay measures the ability of the compound to reduce intracellular ROS levels.
-
Materials: Cell line, Culture medium, this compound, Dichlorofluorescin diacetate (DCFH-DA), Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide), 96-well black plate, Fluorometric plate reader.
-
Procedure:
-
Pre-treat cells with non-toxic concentrations of this compound for a specified time.
-
Load cells with DCFH-DA (10 µM) for 30 minutes.
-
Induce oxidative stress with an appropriate agent.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Compare the fluorescence levels in treated cells to those in untreated, stressed cells.
Protocol 4: Antioxidant Enzyme Activity Assays[9][10][11][12]
These assays measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Materials: Cell lysates from treated and untreated cells, Commercially available assay kits for SOD, CAT, and GPx.
-
Procedure:
-
Treat cells with this compound.
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Perform the enzyme activity assays following the kit protocols.
-
-
Data Analysis: Normalize enzyme activity to the total protein concentration of the lysate and express as units/mg protein.
Data Presentation: Cell-Based Assay Results
| Assay | Treatment Group | Concentration (µM) | Cell Viability (%) | Intracellular ROS (Fold Change) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | - | - | 100 | 1.0 | |||
| Oxidative Stressor | - | - | |||||
| Ethyl glycylmethioninate HCl | 10 | ||||||
| 50 | |||||||
| 100 | |||||||
| Positive Control (e.g., N-acetylcysteine) |
Signaling Pathway Analysis
Oxidative stress is intricately linked to various cellular signaling pathways. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response.
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
Phase 3: In Vivo Models
Based on promising in vitro results, the efficacy of this compound should be evaluated in an appropriate animal model of oxidative stress.[3][4][5][6]
Protocol 5: Animal Model of Oxidative Stress
-
Model Selection: Choose a relevant model, such as a chemically-induced oxidative stress model (e.g., CCl₄-induced hepatotoxicity, paraquat-induced lung injury) or a genetic model.[4][6]
-
Experimental Groups:
-
Control group (vehicle treatment)
-
Oxidative stress group (inducer + vehicle)
-
Treatment group(s) (inducer + various doses of this compound)
-
Positive control group (inducer + known antioxidant)
-
-
Procedure:
-
Administer the compound for a predefined period before and/or after inducing oxidative stress.
-
Monitor animal health and collect biological samples (blood, tissues) at specified time points.
-
-
Endpoints:
-
Measure biomarkers of oxidative stress in plasma and tissues (e.g., malondialdehyde, 8-isoprostane).
-
Assess antioxidant enzyme activity in tissues.
-
Perform histopathological analysis of target organs.
-
Protocol 6: Pharmacokinetic Studies[17][18]
These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Procedure:
-
Administer a single dose of this compound to animals via the intended route of administration.
-
Collect blood samples at various time points.
-
Analyze the concentration of the parent compound and any major metabolites in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation: In Vivo Study Results
| Group | Plasma MDA (nmol/mL) | Liver SOD Activity (U/mg protein) | Liver CAT Activity (U/mg protein) | Histopathology Score |
| Control | ||||
| Oxidative Stress | ||||
| Treatment (Low Dose) | ||||
| Treatment (High Dose) | ||||
| Positive Control |
Conclusion
This structured, multi-phased approach provides a robust framework for the preclinical evaluation of this compound's efficacy. The combination of in vitro, cell-based, and in vivo experiments will generate comprehensive data on its antioxidant and cytoprotective properties, elucidating its mechanism of action and therapeutic potential. The provided protocols and data presentation formats are intended to ensure clarity, comparability, and a thorough assessment of the compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Notes and Protocols: Incorporation of Ethyl Glycylmethioninate Hydrochloride into Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl glycylmethioninate hydrochloride is a dipeptide derivative with potential therapeutic applications. Its delivery can be optimized by incorporation into polymeric matrices, which can protect the molecule from degradation, control its release profile, and target it to specific sites. This document provides detailed application notes and protocols for the incorporation of this compound into various polymer systems for controlled drug delivery. Given the limited specific data on this particular molecule, the following protocols are based on established methods for incorporating similar small hydrophilic, peptide-like molecules into biodegradable polymers.
Polymer Selection and Rationale
The choice of polymer is critical for controlling the release kinetics and ensuring biocompatibility. Based on the physicochemical properties of this compound (a hydrophilic, solid compound), several types of polymers are suitable for its incorporation.
Table 1: Potential Polymers for Formulation of this compound
| Polymer Class | Specific Examples | Rationale for Use | Potential Advantages | Key Formulation Parameters to Optimize |
| Poly(lactic-co-glycolic acid) (PLGA) | PLGA 50:50, PLGA 75:25 | Biodegradable and biocompatible, with tunable degradation rates based on the lactide-to-glycolide ratio. Widely used for controlled release of small molecules and peptides. | Well-established regulatory history. Release can be tailored from weeks to months. | Polymer molecular weight, lactide:glycolide (B1360168) ratio, drug loading, particle size (for micro/nanoparticles). |
| Poly(caprolactone) (PCL) | PCL (various molecular weights) | A semi-crystalline, biodegradable polyester (B1180765) with a slow degradation rate, suitable for long-term release applications. | High permeability to small drug molecules, excellent biocompatibility. | Polymer molecular weight, drug loading, blend composition (if used with other polymers). |
| Poly(vinyl alcohol) (PVA) | PVA (various grades of hydrolysis) | A water-soluble, biocompatible polymer that can be crosslinked to form hydrogels, suitable for entrapping hydrophilic molecules. | High water content of hydrogels can be beneficial for peptide stability. Release is primarily diffusion-controlled. | Degree of hydrolysis, crosslinking agent and density, drug loading. |
| Eudragit® Polymers | Eudragit® RL, Eudragit® RS | Copolymers of acrylic and methacrylic acid esters with pH-independent (RL/RS) or pH-dependent (L/S) solubility. | Versatility in achieving different release profiles (e.g., immediate, sustained, or targeted to specific GI tract regions). | Polymer type and blend ratio, coating thickness, plasticizer type and concentration. |
| Poly(amino acids) | Poly(L-glutamic acid), Poly(L-lysine) | Biodegradable polymers with peptide backbones, offering excellent biocompatibility and potential for specific biological interactions. | Structurally similar to natural proteins, potentially reducing immunogenicity. Side chains can be functionalized. | Polymer molecular weight, drug conjugation chemistry (if applicable), formulation method (e.g., nanoparticles, hydrogels). |
Experimental Protocols
The following are detailed protocols for common methods of incorporating a hydrophilic drug like this compound into a polymer matrix.
Protocol 1: Preparation of PLGA Microspheres by Solvent Evaporation (Oil-in-Water Emulsion)
This method is suitable for creating injectable or implantable controlled-release microspheres.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (solvent for PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water) as an emulsifier
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Vacuum oven
Procedure:
-
Prepare the Organic Phase: Dissolve a known amount of PLGA (e.g., 200 mg) in a minimal amount of DCM (e.g., 2 mL).
-
Drug Dispersion: Disperse a pre-weighed amount of this compound (e.g., 20 mg for a 10% theoretical loading) in the PLGA solution. If the drug is not fully soluble, it will be entrapped as a solid dispersion. For better encapsulation of hydrophilic drugs, a double emulsion (water-in-oil-in-water) method may be more suitable (see Protocol 2).
-
Prepare the Aqueous Phase: Prepare a PVA solution (e.g., 100 mL of 1% w/v PVA in deionized water) in a beaker.
-
Emulsification: Add the organic phase (drug-polymer mixture) dropwise to the aqueous phase while stirring at a high speed (e.g., 500-1000 rpm) with a magnetic stirrer.
-
Homogenization: Immediately homogenize or sonicate the mixture for a short period (e.g., 1-2 minutes) to form a stable oil-in-water emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and time.
-
Solvent Evaporation: Leave the emulsion stirring at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder.
-
Storage: Store the lyophilized microspheres in a desiccator at 2-8°C.
Table 2: Quantitative Parameters for Protocol 2.1
| Parameter | Example Value | Purpose |
| PLGA Molecular Weight | 50 kDa | Influences degradation rate and release profile. |
| Lactide:Glycolide Ratio | 50:50 | Affects degradation rate; higher glycolide content leads to faster degradation. |
| Theoretical Drug Loading | 10% (w/w) | The initial amount of drug relative to the polymer. |
| PVA Concentration | 1% (w/v) | Stabilizes the emulsion; concentration affects particle size and surface properties. |
| Homogenization Speed | 8000 rpm | Controls the droplet size of the emulsion and thus the final microsphere size. |
| Solvent Evaporation Time | 4 hours | Ensures complete removal of the organic solvent. |
Protocol 2: Preparation of Nanoparticles by Double Emulsion (Water-in-Oil-in-Water) Solvent Evaporation
This method is particularly useful for encapsulating hydrophilic drugs like this compound with higher efficiency.
Materials:
-
Same as Protocol 2.1
Procedure:
-
Prepare the Inner Aqueous Phase (w1): Dissolve this compound in a small volume of deionized water (e.g., 10 mg in 100 µL).
-
Prepare the Organic Phase (o): Dissolve PLGA in DCM (e.g., 100 mg in 1 mL).
-
Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and sonicate at high energy to form a stable water-in-oil emulsion.
-
Prepare the Outer Aqueous Phase (w2): Prepare a PVA solution (e.g., 5 mL of 2% w/v PVA in water).
-
Form the Double Emulsion (w1/o/w2): Add the primary emulsion to the outer aqueous phase and homogenize or sonicate to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation, wash with deionized water, and lyophilize as described in Protocol 2.1.
Table 3: Quantitative Parameters for Protocol 2.2
| Parameter | Example Value | Purpose |
| Inner Aqueous Phase Volume | 100 µL | Volume should be minimized to improve encapsulation efficiency. |
| Primary Emulsion Sonication | 30 seconds, 40% amplitude | Creates fine droplets of the drug solution within the polymer solution. |
| Outer Aqueous Phase Volume | 5 mL | Acts as the continuous phase for the double emulsion. |
| Double Emulsion Homogenization | 12,000 rpm | Determines the final nanoparticle size. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of drug-loaded polymeric nanoparticles using the double emulsion solvent evaporation technique.
Application Notes and Protocols: Use of Ethyl Glycylmethioninate Hydrochloride in Enzyme Inhibition Assays
A thorough search of scientific literature and chemical databases did not yield any specific information regarding the use of "Ethyl glycylmethioninate hydrochloride" in enzyme inhibition assays. This compound does not appear in published research articles, patents, or commercially available chemical catalogs in the context of enzyme inhibition studies.
The searches conducted for "this compound" and its potential variations did not retrieve any data on its mechanism of action, inhibited enzymes, IC50 values, or established experimental protocols. This suggests that the compound may be novel, not yet characterized for its biological activity, or that the provided name may be inaccurate.
While no direct information is available for the specified compound, this document provides a general framework and protocols for approaching the study of a novel compound in enzyme inhibition assays, based on common practices in the field. This information is intended to serve as a guide for researchers who may have access to this compound and wish to investigate its potential as an enzyme inhibitor.
Section 1: General Principles of Enzyme Inhibition Assays
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery and for understanding biological pathways. There are several types of enzyme inhibition, each with distinct kinetic signatures.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's efficiency. This type of inhibition is not affected by the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.
The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Another important parameter is the inhibition constant (Ki) , which represents the dissociation constant of the inhibitor-enzyme complex.
Section 2: Hypothetical Experimental Workflow for Characterizing a Novel Inhibitor
This section outlines a general workflow for testing a new compound, such as "this compound," for its enzyme inhibitory properties.
Caption: Hypothetical workflow for characterizing a novel enzyme inhibitor.
Section 3: General Protocols for Enzyme Inhibition Assays
Below are generalized protocols that can be adapted for screening and characterizing a novel inhibitor. Specific details such as buffer composition, substrate and enzyme concentrations, and detection methods will depend on the target enzyme.
Protocol: Primary Screening Assay
Objective: To determine if "this compound" exhibits inhibitory activity against a target enzyme at a single high concentration.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
Assay Buffer (optimized for the target enzyme)
-
"this compound" (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (known inhibitor of the target enzyme)
-
Negative Control (solvent vehicle, e.g., DMSO)
-
Microplate reader or other suitable detection instrument
-
96-well microplates
Procedure:
-
Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Assay buffer, target enzyme, and "this compound" (e.g., at a final concentration of 100 µM).
-
Positive Control Wells: Assay buffer, target enzyme, and the positive control inhibitor.
-
Negative Control (100% activity) Wells: Assay buffer, target enzyme, and the solvent vehicle.
-
Blank (0% activity) Wells: Assay buffer and substrate (no enzyme).
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance, fluorescence, or luminescence).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well - Rate of Blank Well) / (Rate of Negative Control Well - Rate of Blank Well))
Protocol: IC50 Determination
Objective: To determine the concentration of "this compound" that causes 50% inhibition of the target enzyme.
Procedure:
-
Perform a serial dilution of the "this compound" stock solution to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Follow the same procedure as the primary screening assay, but use the different concentrations of the inhibitor in the test wells.
-
Calculate the % inhibition for each inhibitor concentration.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Mechanism of Action Study
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Design a matrix of experiments with varying concentrations of both the substrate and "this compound".
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity at different substrate concentrations.
-
Generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition.
Caption: Logical flow for determining the mechanism of enzyme inhibition.
Section 4: Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner.
Table 1: Hypothetical Dose-Response Data for this compound
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 75.4 |
| 3 | 52.3 |
| 1 | 28.9 |
| 0.3 | 10.5 |
| 0.1 | 2.1 |
| IC50 (µM) | ~3 |
Table 2: Hypothetical Kinetic Parameters in the Presence of this compound
| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 | 10 | 100 |
| 5 | 25 | 100 |
| 10 | 48 | 100 |
Note: The data in these tables is purely illustrative and does not represent actual experimental results for "this compound." In this hypothetical example, the Vmax remains constant while the Km increases with inhibitor concentration, which would be characteristic of competitive inhibition.
Conclusion
While specific application notes and protocols for "this compound" in enzyme inhibition assays could not be provided due to a lack of available information, the general principles, workflows, and protocols outlined here offer a comprehensive guide for researchers to investigate the inhibitory potential of this or any other novel compound. Rigorous and systematic application of these methods will be essential to characterize its potency and mechanism of action. Researchers are encouraged to adapt these general protocols to their specific enzyme of interest and to consult relevant literature for assay optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Glycylmethioninate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Ethyl Glycylmethioninate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The most common and effective strategy involves a two-step process:
-
Protection and Activation of Glycine (B1666218): The amino group of glycine is protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group. The carboxylic acid is then activated to facilitate peptide bond formation.
-
Coupling with Ethyl Methioninate: The protected and activated glycine is then coupled with the hydrochloride salt of ethyl methioninate.
-
Deprotection: The protecting group on the glycine residue is removed under acidic conditions to yield the final product, this compound.
Q2: Which protecting group is better for the glycine residue, Boc or Fmoc?
A2: Both Boc and Fmoc are effective. The choice often depends on the overall synthetic strategy and the available deprotection reagents.
-
Boc-Glycine: Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA). This method is robust and widely used.
-
Fmoc-Glycine: Deprotection is carried out under milder basic conditions, usually with piperidine. This can be advantageous if other acid-sensitive functional groups are present in a more complex synthesis.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: The primary side reactions involve the methionine residue:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). This can be minimized by using deoxygenated solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
S-Alkylation: Under acidic conditions, particularly during the final deprotection step, the methionine side chain can be alkylated by carbocations formed from the protecting groups (e.g., tert-butyl cations from Boc deprotection).[1][3][4] Using scavengers in the cleavage cocktail can mitigate this.[1]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when using the Fmoc strategy.[2]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides, offering high resolution to separate the desired product from impurities.[5] For less polar peptides, alternative column packing materials may be necessary.[5] Solid-phase extraction (SPE) can also be an effective and rapid purification method.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid. 2. Inactive coupling reagents. 3. Steric hindrance. 4. Aggregation of peptide chains. | 1. Ensure the activating agent (e.g., DCC, EDC/HOBt, HATU) is fresh and added in the correct stoichiometry. Allow sufficient time for activation before adding the amine component. 2. Use fresh, high-quality coupling reagents. 3. While less of a concern for glycine, ensure proper mixing and reaction times. 4. Use solvents known to reduce aggregation, such as DMF or NMP. |
| Presence of a Side Product with +16 Da Mass Difference | Oxidation of the methionine thioether to methionine sulfoxide. | 1. Use degassed solvents and reagents. 2. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Add antioxidants like dithiothreitol (B142953) (DTT) to the cleavage mixture to suppress oxidation.[2] 4. If oxidation occurs, the sulfoxide can be reduced back to the thioether post-synthesis. |
| Presence of a Side Product with +56 Da Mass Difference (Boc strategy) | S-alkylation (tert-butylation) of the methionine side chain during Boc deprotection with TFA. | 1. Use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS) and water to quench the tert-butyl cations.[3][4] 2. Minimize the deprotection time. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvents. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during chromatography. | 1. After deprotection, precipitate the hydrochloride salt from a non-polar solvent like diethyl ether. 2. Use brine washes to break emulsions. 3. Optimize the HPLC gradient and consider using a different stationary phase or solvent system. |
| Incomplete Deprotection | 1. Insufficient deprotection reagent or time. 2. Degradation of the deprotection reagent (e.g., TFA). | 1. Increase the reaction time or the equivalents of the deprotection reagent. 2. Use fresh, high-quality deprotection reagents. Monitor the reaction progress by TLC or LC-MS. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Boc-Gly-Met-OEt Synthesis
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| DCC/HOBt | DIPEA | DCM | 12 | 25 | 85 |
| EDC/HOBt | DIPEA | DMF | 12 | 25 | 88 |
| HATU | DIPEA | DMF | 4 | 25 | 95 |
| COMU | DIPEA | DMF | 2 | 25 | 92 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Effect of Scavengers on Preventing S-Alkylation during Boc-Deprotection
| Deprotection Cocktail | Yield of Desired Product (%) | Yield of S-alkylated Product (%) |
| 95% TFA / 5% H₂O | 80 | 15 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 92 | < 2 |
| 90% TFA / 5% TIS / 5% DCM | 94 | < 1 |
TIS = Triisopropylsilane. Data is illustrative of typical outcomes.
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Met-OEt
-
Activation of Boc-Glycine:
-
Dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Methionine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) at 0 °C.
-
Add the activated Boc-Glycine solution dropwise to the methionine solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection to Yield this compound
-
Cleavage:
-
Dissolve the purified Boc-Gly-Met-OEt (1.0 eq) in the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).
-
Stir the mixture at room temperature for 2 hours.
-
-
Precipitation and Isolation:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the product as a white solid.
-
Centrifuge or filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logical pathway for synthesis optimization.
References
"Troubleshooting solubility issues with Ethyl glycylmethioninate hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl glycylmethioninate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
As a hydrochloride salt of an amino acid ester, this compound is generally expected to be polar and exhibit good solubility in aqueous solutions. The hydrochloride form enhances the solubility of the parent compound in aqueous media. However, the presence of the ethyl ester and the methionine side chain, which has some hydrophobic character, may influence its solubility in different solvents.
Q2: What factors can influence the solubility of this compound?
Several factors can affect the solubility of peptide-like compounds such as this compound:
-
pH: The pH of the solution is a critical factor. Solubility is often lowest near the isoelectric point (pI) of a molecule, where its net charge is zero. Adjusting the pH away from the pI can increase solubility.
-
Temperature: Increasing the temperature generally enhances the solubility of solids in liquids, although excessive heat should be avoided to prevent degradation. Gentle warming to under 40°C can be beneficial.
-
Solvent Polarity: The choice of solvent is crucial. While water is a good starting point for hydrochloride salts, organic co-solvents may be necessary if the molecule has significant hydrophobic character.
-
Ionic Strength: The concentration of salts in the solution can impact solubility.
Q3: What are the recommended initial solvents to try for dissolving this compound?
Based on its structure as an amino acid ester hydrochloride, the following solvents should be considered in a stepwise manner:
-
Sterile, distilled water: This should be the first choice due to the presence of the hydrochloride salt.
-
Aqueous buffers (e.g., PBS, pH 7.4): Buffers can help maintain a stable pH, which is important for consistent solubility.
-
Dilute acidic solutions (e.g., 10% acetic acid): If the compound is not soluble in water or neutral buffer, a slightly acidic environment may improve solubility for a basic compound.
-
Organic solvents: For highly hydrophobic compounds, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used for initial dissolution, followed by slow dilution with an aqueous buffer.
Troubleshooting Guides
Q4: My this compound is not dissolving in water. What should I do?
If you are facing difficulty dissolving the compound in water, follow these steps:
-
Ensure Purity: Verify the purity of the compound, as impurities can affect solubility. The product should be a white to off-white solid.
-
Gentle Warming: Gently warm the solution to approximately 40°C.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.
-
pH Adjustment: Measure the pH of the solution. If the compound has a basic character, adding a small amount of a dilute acid (e.g., 10% acetic acid) can help.
-
Test a small amount first: Before dissolving the entire sample, it is prudent to test the solubility with a small portion.
Q5: The solution became cloudy after adding an aqueous buffer to an organic stock solution. How can I resolve this?
This is a common issue indicating that the compound is precipitating out of the less favorable aqueous environment. Here are some troubleshooting tips:
-
Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations of the compound.
-
Change the Dilution Order: In some cases, slowly adding the aqueous buffer to the organic stock solution while vortexing can be effective.
-
Use a Different Co-solvent: If DMSO is causing issues, consider trying DMF or acetonitrile (B52724) (ACN), provided they are compatible with your experiment.
-
Reduce the Final Concentration: It's possible that you are exceeding the solubility limit in the final buffer system. Try preparing a more dilute solution.
Quantitative Solubility Data
| Solvent | Expected Solubility | Temperature (°C) | Concentration (mg/mL) | Observations |
| Water | Soluble | 25 | ||
| PBS (pH 7.4) | Soluble | 25 | ||
| Ethanol | Sparingly Soluble to Soluble | 25 | ||
| Methanol | Sparingly Soluble to Soluble | 25 | ||
| DMSO | Soluble | 25 | ||
| DMF | Soluble | 25 | ||
| Acetonitrile | Sparingly Soluble | 25 |
Experimental Protocols
Protocol for Determining Solubility
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Observation and Mixing: Vortex the vial for 30 seconds and visually inspect for dissolution. A clear solution indicates that the compound is dissolved.
-
Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for up to 5 minutes. Re-examine the solution.
-
Gentle Warming: If solubility is still limited, warm the solution to a temperature not exceeding 40°C.
-
Incremental Solvent Addition: If the compound remains insoluble, add additional measured volumes of the solvent incrementally, vortexing and observing after each addition, until the compound dissolves.
-
Record Results: Record the final volume of solvent required to dissolve the compound to calculate the approximate solubility in mg/mL.
Visualizing Workflows
Technical Support Center: Purification of Ethyl Glycylmethioninate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl glycylmethioninate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for amino acid ester hydrochlorides like this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for its simplicity and scalability, while column chromatography can be used for achieving very high purity or for separating complex mixtures of impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include:
-
Unreacted starting materials: Glycyl-L-methionine, ethanol (B145695).
-
Byproducts of esterification: Dipeptides or polypeptides if the starting amino acid was not properly protected.[2][3]
-
Side-reaction products: Oxidation of the methionine sulfur atom.
-
Residual solvents from the synthesis.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" can occur for several reasons. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[4]
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[5]
-
Re-evaluate your solvent system: The solubility profile of your compound in the chosen solvent might not be ideal. Consider using a different solvent or a two-solvent system.
Q4: How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For amino acid hydrochlorides, polar protic solvents or mixtures are often effective. Ethanol, methanol/water, or ethanol/ether mixtures are common choices.[6] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.
Troubleshooting Guides
Guide 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little solid crystallizes out of solution. | The compound is too soluble in the chosen solvent, even at low temperatures. | Evaporate some of the solvent to increase the concentration of your compound and then try to recrystallize again. |
| Too much solvent was used. | Next time, use the minimum amount of hot solvent required to fully dissolve the crude product.[4] | |
| Crystals redissolve during washing. | The washing solvent is too warm or is one in which the compound is highly soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
Guide 2: Impurities Remain After a Single Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Purity analysis (e.g., by HPLC or NMR) shows the presence of persistent impurities. | The impurities have similar solubility to the desired product in the chosen solvent. | Perform a second recrystallization. If impurities persist, consider using a different recrystallization solvent or switching to an orthogonal purification method like column chromatography. |
| Colored impurities are present. | The impurities are colored compounds that co-crystallize. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.[4]
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
Quantitative Data (Example):
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (HPLC) | 92% | >99% |
| Yield | - | 85% |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for when a product "oils out" during recrystallization.
References
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
"Common side reactions in Ethyl glycylmethioninate hydrochloride synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl glycylmethioninate hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am getting a low yield of my desired product, N-Boc-L-glycyl-L-methionine ethyl ester. What are the potential causes and how can I improve it?
A1: Low yields in the coupling step can arise from several factors. Here’s a troubleshooting guide to help you optimize your reaction:
-
Incomplete Activation of Boc-L-glycine: The carboxylic acid of Boc-L-glycine needs to be fully activated for efficient coupling.
-
Troubleshooting:
-
Ensure your coupling reagents, such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole), are fresh and anhydrous.
-
Allow for a sufficient pre-activation time (typically 5-10 minutes) before adding the L-methionine ethyl ester hydrochloride.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH play a crucial role in the reaction's success.
-
Troubleshooting:
-
Maintain the reaction temperature at 0°C during the addition of the coupling agent to minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
-
Use a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Ensure the reaction mixture is neutralized by adding a base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) to free the amine of the methionine ester. The pH should be around 8.
-
-
-
Moisture Contamination: Water can hydrolyze the activated ester, leading to the formation of the starting carboxylic acid and reducing the yield.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q2: My final product, this compound, is impure. I see an unexpected peak in my HPLC analysis. What could this be?
A2: The most common impurity in the synthesis of dipeptide esters is the corresponding 2,5-diketopiperazine (DKP), in this case, cyclo(Gly-Met).
-
Cause: Diketopiperazine formation is an intramolecular cyclization reaction that can occur after the removal of the N-terminal protecting group (Boc group). The free N-terminal amine of the dipeptide ester attacks the ester carbonyl, leading to the formation of a stable six-membered ring and the elimination of ethanol.
-
Troubleshooting & Prevention:
-
Minimize Time in Basic or Neutral Conditions: After Boc deprotection, the free amine of the dipeptide ester is prone to cyclization. Proceed with the subsequent steps or acidification as quickly as possible.
-
Acidic Workup: Work up the deprotection reaction under acidic conditions to protonate the free amine and prevent it from acting as a nucleophile.
-
Low Temperature: Keep the reaction and workup temperatures low to reduce the rate of cyclization.
-
Q3: I am concerned about racemization of the L-methionine during the coupling step. How can I minimize this side reaction?
A3: Racemization of the chiral center of the amino acid is a known side reaction in peptide synthesis, especially when using carbodiimide (B86325) coupling reagents.
-
Mechanism: The activated carboxylic acid can form an oxazolone (B7731731) intermediate, which can then tautomerize, leading to a loss of stereochemical integrity.
-
Prevention Strategies:
-
Use of Additives: Always use a racemization-suppressing additive like HOBt or Oxyma Pure in conjunction with your carbodiimide coupling reagent (e.g., EDC·HCl or DCC). These additives react with the O-acylisourea intermediate to form a less reactive, but still effective, active ester that is less prone to racemization.
-
Control the Temperature: Perform the coupling reaction at low temperatures (0°C) to slow down the rate of oxazolone formation and subsequent racemization.
-
Choice of Base: Use a sterically hindered base like DIEA, which is less likely to abstract the alpha-proton of the activated amino acid.
-
Q4: I am having trouble removing the Boc protecting group from my N-Boc-L-glycyl-L-methionine ethyl ester. What are the recommended conditions?
A4: Incomplete deprotection can lead to a mixture of protected and deprotected peptides, complicating purification.
-
Standard Protocol: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with a solution of HCl in an organic solvent.
-
Reagent: A 4M solution of HCl in 1,4-dioxane (B91453) or ethyl acetate (B1210297) is commonly used.
-
Procedure: Dissolve the Boc-protected dipeptide ester in the HCl solution and stir at room temperature. The reaction is usually complete within 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Troubleshooting:
-
Reaction Time: If deprotection is incomplete, extend the reaction time.
-
Reagent Quality: Ensure the HCl solution is not too old, as its concentration can decrease over time.
-
Quantitative Data Summary
The following table summarizes typical yields and the extent of common side reactions observed in syntheses similar to that of this compound. Note that actual values can vary depending on the specific reaction conditions and purification methods used.
| Parameter | Typical Value | Conditions/Notes |
| Coupling Yield (Boc-Gly-OH + H-Met-OEt) | 85-95% | Using EDC·HCl/HOBt in DCM or DMF. |
| Diketopiperazine (cyclo(Gly-Met)) Formation | < 5% | Can be higher if the dipeptide ester is stored at room temperature or in a neutral/basic solution for an extended period after Boc deprotection. |
| Racemization of Methionine | < 2% | When using EDC·HCl with HOBt at 0°C. The extent of racemization can be higher with other coupling reagents or at elevated temperatures. |
| Boc-Deprotection Yield | > 95% | Using 4M HCl in dioxane or ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-glycyl-L-methionine ethyl ester
-
Preparation of L-methionine ethyl ester hydrochloride: To a suspension of L-methionine (1 equiv.) in anhydrous ethanol, slowly add thionyl chloride (1.2 equiv.) at 0°C. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-methionine ethyl ester hydrochloride as a white solid.
-
Coupling Reaction:
-
Dissolve Boc-L-glycine (1 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 equiv.) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend L-methionine ethyl ester hydrochloride (1 equiv.) in anhydrous DCM and add N-methylmorpholine (NMM) (1.1 equiv.) to neutralize the hydrochloride salt.
-
Add the neutralized L-methionine ethyl ester solution to the activated Boc-L-glycine solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford N-Boc-L-glycyl-L-methionine ethyl ester as a colorless oil or white solid.
-
Protocol 2: Synthesis of this compound (Boc Deprotection)
-
Deprotection:
-
Dissolve N-Boc-L-glycyl-L-methionine ethyl ester (1 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
-
Isolation:
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and common side reactions in the synthesis.
Caption: A logical troubleshooting workflow for common synthesis issues.
"Improving the stability of Ethyl glycylmethioninate hydrochloride in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Ethyl glycylmethioninate hydrochloride in solution.
Troubleshooting Guide
This guide addresses common problems observed during the handling and formulation of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Degradation | Hydrolysis of the ethyl ester linkage: This is a primary degradation pathway for ester-containing compounds in aqueous solutions, influenced by pH and temperature. | - pH Optimization: Adjust the solution pH to the optimal range for stability. For many peptides and esters, a slightly acidic pH (e.g., 4-6) minimizes hydrolysis. Avoid highly acidic or alkaline conditions. - Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis. - Buffer Selection: Use appropriate buffer systems (e.g., citrate, acetate) to maintain the optimal pH. |
| Oxidation of the methionine residue: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and potentially other oxidized species. This can be accelerated by exposure to oxygen, metal ions, and light. | - Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or methionine itself into the formulation to scavenge reactive oxygen species. - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. - Light Protection: Protect the solution from light by using amber vials or other light-blocking containers. | |
| Precipitation or Cloudiness | Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or different pH values. | - Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and buffer systems. - Co-solvents: Consider the use of co-solvents like ethanol (B145695) or propylene (B89431) glycol to enhance solubility. However, their impact on stability must be evaluated. - pH Adjustment: The solubility of amino acid esters can be pH-dependent. Evaluate solubility across a range of pH values. |
| Aggregation: Peptide-based molecules can be prone to aggregation, especially at certain concentrations, pH values, or temperatures. | - Concentration Optimization: Determine the optimal concentration range to avoid aggregation. - Excipient Addition: Certain excipients, such as polysorbates (e.g., Tween 80), can help prevent aggregation. | |
| Discoloration of Solution | Degradation Product Formation: The formation of colored degradation products can indicate significant instability. | - Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their characteristics. - Analytical Monitoring: Use a stability-indicating analytical method, such as HPLC, to monitor the formation of degradation products over time. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
The two main degradation pathways are:
-
Hydrolysis: Cleavage of the ethyl ester bond to form glycylmethioninate and ethanol. This reaction is highly dependent on the pH and temperature of the solution.
-
Oxidation: The methionine residue is prone to oxidation at the sulfur atom, leading to the formation of methionine sulfoxide. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.
2. What is the optimal pH for storing a solution of this compound?
While specific data for this exact molecule is limited, dipeptide esters are generally most stable in a slightly acidic pH range, typically between 4 and 6. In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is crucial to experimentally determine the pH of maximum stability for your specific formulation.
3. How can I prevent the oxidation of the methionine residue?
To minimize oxidation, consider the following strategies:
-
Deoxygenate your solvent: Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.
-
Work under an inert atmosphere: Handle the compound and its solutions in a glove box or under a blanket of inert gas.
-
Add antioxidants: Include antioxidants like ascorbic acid, sodium metabisulfite, or free methionine in your formulation.
-
Use chelating agents: Add EDTA to bind any trace metal ions that could catalyze oxidation.
-
Protect from light: Store solutions in light-resistant containers.
4. What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. The method should be able to separate the intact this compound from its potential degradation products (e.g., glycylmethionine (B1329909) from hydrolysis and methionine sulfoxide derivatives from oxidation). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.
5. Are there any excipients that are known to be compatible with this compound?
Commonly used excipients for peptide formulations that are likely to be compatible include:
-
Buffers: Citrate, acetate, and phosphate (B84403) buffers are often used to maintain a stable pH.
-
Tonicity-adjusting agents: Sodium chloride or mannitol (B672) can be used to make the solution isotonic.
-
Bulking agents (for lyophilization): Mannitol or sucrose (B13894) can be used.
-
Antioxidants: Ascorbic acid, methionine.
-
Chelating agents: EDTA.
It is essential to perform compatibility studies with any selected excipients to ensure they do not accelerate degradation.
Experimental Protocols
Protocol for a pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound in solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Prepare solutions of this compound at a known concentration in each buffer.
-
Store the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining intact drug.
-
Plot the natural logarithm of the concentration versus time for each pH to determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of k versus pH to visualize the pH-rate profile and identify the pH of minimum degradation (maximum stability).
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a specified duration as per ICH guidelines.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-MS method.
-
Compare the chromatograms to identify and characterize the degradation products.
Visualizations
"Overcoming challenges in the scale-up of Ethyl glycylmethioninate hydrochloride production"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of Ethyl glycylmethioninate hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a dipeptide like this compound?
A1: Scaling up peptide synthesis from the lab to industrial production introduces several challenges that are not always apparent at a smaller scale.[1] Key issues include maintaining batch-to-batch consistency, managing reaction exotherms, ensuring efficient mixing in larger reactors, and dealing with larger volumes of solvents and reagents.[2] For this compound specifically, challenges include preventing side reactions like the oxidation of the methionine residue and controlling the formation of impurities that can complicate purification.[3]
Q2: How does the choice of synthesis strategy (Solid-Phase vs. Liquid-Phase) impact scale-up?
A2: Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) have implications for scale-up.
-
SPPS: Offers simpler purification of intermediates by washing the resin-bound peptide, which can be automated.[4][5] However, resin capacity, swelling, and the cost of large quantities of resin and specialized reagents can be limiting factors at an industrial scale. Peptide aggregation on the solid support can also become a significant issue.[6]
-
LPPS: Is often more cost-effective for large-scale production of short peptides due to lower raw material costs and the absence of resin.[5] However, it requires purification after each step to remove unreacted reagents and byproducts, which can be time-consuming and labor-intensive.[7]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Critical parameters to monitor include reaction temperature, addition rates of reagents, mixing speed, and reaction time. Temperature control is crucial to prevent side reactions and ensure consistent product quality. The stoichiometry of reactants, especially the coupling agents, must be carefully controlled to maximize yield and minimize byproduct formation.[8] In-process controls, such as HPLC analysis, are vital to track reaction completion and impurity profiles.
Q4: My final product has poor solubility. What could be the cause?
A4: Poor solubility of the purified peptide can be due to several factors. Aggregation, particularly with hydrophobic sequences, can occur even after cleavage and purification.[9] Other potential causes include residual organic solvents from the purification process or an incorrect pH of the final solution.[9]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the production of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete Coupling Reaction: Steric hindrance or inadequate activation of the carboxyl group can lead to incomplete peptide bond formation.[8] 2. Side Reactions: Formation of byproducts like diketopiperazines, especially at the dipeptide stage.[4][6] 3. Premature Cleavage/Aggregation: The growing peptide chain may aggregate on the solid support (in SPPS), hindering reagent access.[6] | 1. Optimize Coupling: Switch to a more potent coupling reagent (e.g., HATU, HBTU), increase reagent stoichiometry, or perform a "double coupling" step.[10] 2. Adjust Conditions: Use 2-chlorotrityl chloride resin for SPPS if proline or a similar residue is involved to suppress diketopiperazine formation.[6] 3. Disrupt Aggregation: Change the solvent from DMF to NMP, add chaotropic salts (e.g., LiCl), or use microwave-assisted synthesis to break up aggregates.[9][10] |
| High Impurity Profile (Detected by HPLC) | 1. Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide.[3] 2. Racemization: Conversion of L-amino acids to their D-isomers, often promoted by certain coupling reagents and bases.[8] 3. Deletion Sequences: Failure of a coupling step results in peptides missing an amino acid.[9] | 1. Use Scavengers: During the final cleavage step, use a cleavage cocktail containing scavengers like dimethyl sulfide (B99878) (DMS) or anisole (B1667542) to protect the methionine residue.[3] 2. Minimize Racemization: Use coupling additives like Oxyma Pure or HOBt. Choose a weaker base like N-methylmorpholine (NMM) instead of DIPEA where possible.[11] 3. Ensure Complete Reactions: Use a monitoring test (e.g., Kaiser test) to confirm the completion of each coupling step before proceeding.[12] Consider capping unreacted amino groups with acetic anhydride.[13] |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Impurities with similar physicochemical properties to the target peptide are difficult to separate via HPLC. 2. Product Precipitation: The peptide may precipitate on the HPLC column or during fraction collection. | 1. Optimize Chromatography: Adjust the gradient slope, change the mobile phase composition (e.g., use a different organic modifier or ion-pairing agent), or try a different column stationary phase.[7] 2. Improve Solubility: Adjust the pH of the sample and mobile phases. Lower the sample concentration before loading onto the column. |
| Batch-to-Batch Inconsistency | 1. Variability in Raw Materials: Differences in the purity of starting amino acids, reagents, or solvents.[14] 2. Poor Process Control: Minor deviations in temperature, reaction time, or mixing efficiency at a large scale.[1] | 1. Implement Quality Control: Perform rigorous quality checks on all incoming raw materials.[14] 2. Standardize Operating Procedures (SOPs): Ensure all process parameters are tightly controlled and documented for every batch. |
Experimental Protocols
Protocol 1: Standard Coupling Step (Fmoc-Gly-OH to Methionine Ethyl Ester)
This protocol describes a liquid-phase coupling reaction.
-
Dissolution: Dissolve Methionine ethyl ester hydrochloride (1.0 eq) and a coupling additive like Oxyma Pure (1.1 eq) in a suitable solvent (e.g., DMF).
-
Neutralization: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH (1.0 eq) and a carbodiimide (B86325) coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) in DMF. Allow the pre-activation to proceed for 5-10 minutes.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the neutralized methionine ethyl ester solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using HPLC or TLC until completion (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction and proceed with an aqueous work-up to remove water-soluble byproducts and excess reagents. The protected dipeptide can then be isolated.
Protocol 2: Monitoring Reaction Completion (Kaiser Test)
This test is used in SPPS to detect free primary amines. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
-
Sample Preparation: Collect a small sample of the resin beads (approx. 5-10 mg) from the reaction vessel and wash thoroughly with DMF and then ethanol (B145695) to remove residual reagents.
-
Reagent Preparation:
-
Reagent A: 5% ninhydrin (B49086) in ethanol.
-
Reagent B: 80% phenol (B47542) in ethanol.
-
Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 with pyridine.
-
-
Test Procedure:
-
Add 2-3 drops of each reagent (A, B, and C) to the washed resin sample in a small test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
-
Result Interpretation:
-
Positive (Blue Beads): Indicates the presence of unreacted free primary amines (incomplete coupling).
-
Negative (Yellow/Colorless Beads): Indicates the absence of free primary amines (complete coupling).
-
Protocol 3: Analytical Purity Assessment by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the final product in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity percentage and identify any impurity peaks.
Visualizations
Workflow for Synthesis and Purification
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 6. peptide.com [peptide.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
"Minimizing impurities in Ethyl glycylmethioninate hydrochloride preparations"
Welcome to the Technical Support Center for the preparation of Ethyl Glycylmethioninate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during synthesis and purification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves two main stages: the preparation of glycine (B1666218) ethyl ester hydrochloride and its subsequent coupling with a protected methionine derivative, followed by deprotection. Impurities can arise at each stage.
-
From Glycine Ethyl Ester Hydrochloride Synthesis:
-
Unreacted Glycine: Incomplete esterification can leave unreacted glycine in the intermediate product.
-
Glycine Hydrochloride: This can also be present as a byproduct.[1]
-
-
From Peptide Coupling and Deprotection:
-
Methionine-Related Impurities: The thioether side chain of methionine is susceptible to side reactions, particularly under acidic conditions used for deprotection.
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (B87167) (+16 Da mass increase).[2][3][4]
-
S-Alkylation: Alkylation of the thioether by carbocations (e.g., from tert-butyl protecting groups) can form sulfonium (B1226848) salts.[2][5]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially when proline is involved, though it can happen with other residues as well.[3]
-
Racemization: The chiral center of methionine can undergo racemization during activation for peptide coupling.
-
Incomplete Deprotection: Residual protecting groups (e.g., Boc) on the N-terminus of the glycine or the side chain of methionine can lead to impurities.
-
Q2: My final product of this compound is a brownish oil instead of a white solid. What is the likely cause and how can I purify it?
A2: A brownish and oily appearance often indicates the presence of impurities. This can be due to several factors, including:
-
Residual Solvents: Incomplete removal of high-boiling point solvents like DMF used during the coupling reaction.
-
Side-Reaction Products: The formation of colored byproducts during the reaction or degradation of the product.
-
Presence of Scavengers: Residual scavengers used during the deprotection step can also contribute to the oily nature and color.
Purification Strategy:
-
Trituration/Precipitation: Attempt to precipitate the product by adding a non-polar solvent in which the desired product is insoluble but the impurities are soluble, such as cold diethyl ether.[6]
-
Recrystallization: If a solid can be obtained, recrystallization is a powerful purification technique. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at room temperature.[7][8][9][10] Ethanol (B145695) or a mixture of ethanol and ether can be a good starting point.[1][11]
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on polarity.
Q3: I am observing a peak with a +16 Da mass difference in my LC-MS analysis of this compound. What is this impurity and how can I minimize it?
A3: A +16 Da mass difference is characteristic of the oxidation of the methionine thioether to methionine sulfoxide.[4] This is a common side reaction, especially during the acidic cleavage of protecting groups.[2][3]
Minimization Strategies:
-
Use of Scavengers: Incorporate reducing agents or scavengers in the cleavage cocktail during deprotection. Dithiothreitol (DTT) is commonly used to suppress oxidation.[3]
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform reactions and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A cocktail containing dimethylsulfide and ammonium (B1175870) iodide can be effective.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Peptide Coupling | - Ensure all reactants are dry and solvents are anhydrous, as water can hydrolyze activated esters.- Use a slight excess (1.1-1.2 equivalents) of the protected glycine and the coupling reagent.- Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If not, consider a different coupling reagent (e.g., HBTU, HATU). |
| Product Loss During Workup | - The hydrochloride salt can have some solubility in aqueous washes. Minimize the volume of aqueous phases and consider back-extracting with an organic solvent.- During precipitation with a non-polar solvent like diethyl ether, ensure the solution is sufficiently cold to maximize product precipitation.[6] |
| Diketopiperazine Formation | - This is more prevalent with certain amino acid sequences. If suspected, consider using 2-chlorotrityl chloride resin if performing solid-phase synthesis, as its steric bulk can inhibit this side reaction.[3] |
Issue 2: Presence of Multiple Impurity Peaks in HPLC
| Potential Cause | Troubleshooting/Solution |
| Racemization of Methionine | - Use a coupling reagent known to suppress racemization, such as those based on HOBt or Oxyma.- Avoid excessive use of base during the coupling reaction. |
| Incomplete Deprotection | - Ensure sufficient reaction time and an adequate concentration of the deprotecting agent (e.g., TFA or HCl in dioxane).- Monitor the deprotection reaction by TLC or LC-MS. |
| S-alkylation of Methionine | - This occurs due to carbocations generated during the removal of tert-butyl based protecting groups.[2]- Use scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) in the cleavage cocktail to trap these carbocations.[6] |
| Co-elution of Impurities | - Optimize the HPLC method. A shallower gradient or a different stationary phase may be required for better separation. |
Quantitative Data on Impurity Reduction
The following table summarizes hypothetical data on the impact of different purification methods on the purity of this compound, based on common laboratory outcomes. Actual results may vary.
| Purification Method | Initial Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Ether) | 85 | 95 | >98 | Unreacted starting materials, some polar byproducts |
| Silica Gel Chromatography | 85 | 92 | >97 | Closely related impurities, non-polar byproducts |
| Preparative HPLC | 85 | >99 | N/A | All major and minor impurities |
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Met-OEt
This protocol describes the coupling of Boc-protected glycine with methionine ethyl ester.
-
Preparation of Methionine Ethyl Ester Hydrochloride (H-Met-OEt·HCl):
-
Suspend L-methionine in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Reflux the mixture for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain the crude H-Met-OEt·HCl.
-
Recrystallize from hot ethanol to purify.
-
-
Peptide Coupling:
-
Dissolve H-Met-OEt·HCl (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Add a tertiary amine base like N,N-diisopropylethylamine (DIEA) (2.5 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Met-OEt.
-
Protocol 2: Deprotection of Boc-Gly-Met-OEt to Yield this compound
-
Deprotection:
-
Dissolve the crude Boc-Gly-Met-OEt in a minimal amount of a suitable solvent (e.g., dioxane or ethyl acetate).
-
Add a solution of 4M HCl in dioxane or pass dry HCl gas through the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Isolation:
-
The product, this compound, will often precipitate out of the solution.
-
If precipitation does not occur, add a non-polar solvent like cold diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Visual Guides
References
- 1. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. mt.com [mt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. biotage.com [biotage.com]
"Refining the reaction conditions for Ethyl glycylmethioninate hydrochloride synthesis"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl glycylmethioninate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A standard and reliable method is a three-step process rooted in classical peptide chemistry. This approach involves:
-
Esterification of L-Methionine: L-Methionine is first converted to its ethyl ester hydrochloride salt via Fischer esterification.
-
Peptide Coupling: An N-terminally protected Glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH) is then coupled with the L-Methionine ethyl ester.
-
Deprotection: The protecting group is removed from the resulting dipeptide ester to yield the final product, this compound.
Q2: Which protecting group is best for the Glycine residue?
A2: The choice of N-terminal protecting group depends on the available reagents and desired deprotection conditions.
-
Boc (tert-butyloxycarbonyl): This is a popular choice due to its stability under many reaction conditions and its straightforward removal with strong acids (e.g., trifluoroacetic acid or gaseous HCl in an organic solvent). Using HCl for deprotection has the advantage of directly forming the desired hydrochloride salt.
-
Cbz (Carboxybenzyl): This group is also widely used and is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). This method is clean but requires specialized equipment for handling hydrogen gas.
Q3: How is the hydrochloride salt of the final product formed?
A3: The hydrochloride salt is typically formed during the final deprotection step. If a Boc protecting group is used, treating the protected dipeptide with a solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane, diethyl ether, or ethanol (B145695) will both remove the Boc group and protonate the free amine, yielding the hydrochloride salt.[1] If a Cbz group is removed via hydrogenation, the resulting free amine can be treated with a stoichiometric amount of alcoholic HCl to precipitate the desired salt.
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common method for purifying the final product. A typical procedure involves dissolving the crude solid in a minimum amount of warm absolute ethanol and then slowly adding a less polar solvent, such as anhydrous diethyl ether, until turbidity is observed. Cooling the mixture, often at low temperatures (e.g., 4°C), will promote the formation of pure crystals.[2]
Experimental Protocols & Data
Protocol 1: Synthesis of L-Methionine Ethyl Ester Hydrochloride
This procedure is based on the general Fischer esterification of amino acids.[1][3]
-
Setup: Suspend L-Methionine (1 equivalent) in anhydrous absolute ethanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acidification: Cool the suspension in an ice bath (0°C). Slowly bubble dry hydrogen chloride gas through the stirred suspension or, alternatively, add thionyl chloride (SOCl₂) dropwise (1.2 equivalents).[3][4] The dissolution of HCl gas is highly exothermic.[1]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 2-4 hours. The reaction mixture should become a clear solution.
-
Work-up: Cool the solution to room temperature. Remove the excess ethanol and HCl under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product can be recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to yield pure L-Methionine ethyl ester hydrochloride as white crystals.[2]
Protocol 2: Peptide Coupling to form N-Boc-Glycyl-L-Methioninate Ethyl Ester
This protocol uses a standard carbodiimide (B86325) coupling agent.
-
Neutralization: Dissolve L-Methionine ethyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Cool to 0°C and add a tertiary amine base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1.1 equivalents), to neutralize the hydrochloride and free the amine.
-
Activation: In a separate flask, dissolve N-Boc-Glycine (1 equivalent) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM. Stir at 0°C for 30 minutes.
-
Coupling: Add the neutralized L-Methionine ethyl ester solution from step 1 to the activated N-Boc-Glycine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: The by-product, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration. Wash the filtrate successively with a mild acid solution (e.g., 1N HCl), water, a mild basic solution (e.g., saturated NaHCO₃), and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Glycyl-L-Methioninate ethyl ester.
Protocol 3: Deprotection to Yield this compound
-
Setup: Dissolve the crude product from Protocol 2 in a minimal amount of an anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
Deprotection/Salt Formation: Cool the solution to 0°C. Bubble dry HCl gas through the solution or add a commercially available solution of 4M HCl in dioxane until the reaction is complete (typically monitored by TLC).
-
Isolation: The product, this compound, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If necessary, recrystallize from ethanol/ether.
Table 1: Summary of Reaction Conditions
| Step | Reagents & Solvents | Temperature | Time | Key Parameters |
| Esterification | L-Methionine, Absolute Ethanol, SOCl₂ or HCl gas | 0°C then Reflux (78°C) | 2-6 hours | Anhydrous conditions are critical.[5] |
| Peptide Coupling | N-Boc-Gly-OH, Met-OEt·HCl, DCC, TEA, DCM | 0°C to Room Temp. | 12-18 hours | Stoichiometry of coupling agent and base is crucial. |
| Deprotection | N-Boc-Gly-Met-OEt, 4M HCl in Dioxane | 0°C to Room Temp. | 1-2 hours | Exclusion of water prevents hydrolysis of the ester. |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Esterification Step | 1. Incomplete reaction. 2. Presence of water in ethanol. 3. Loss of product during work-up. | 1. Increase reflux time; ensure complete dissolution of the amino acid. 2. Use absolute ethanol and dry HCl gas. The presence of water can inhibit Fischer esterification.[5] 3. Concentrate the mother liquor after the first crystallization to obtain a second crop of crystals.[5] |
| Side reaction during Coupling | 1. Racemization of the methionine center. 2. Formation of N-acylurea byproduct from DCC. | 1. Keep temperatures low (0°C) during the activation and coupling steps. The addition of an additive like HOBt can suppress racemization. 2. Ensure efficient filtration to remove the insoluble DCU byproduct. Wash the product thoroughly during work-up. |
| Incomplete Deprotection | 1. Insufficient acid (HCl) added. 2. Reaction time too short. | 1. Monitor the reaction by TLC. Add more HCl solution if starting material is still present. 2. Extend the reaction time, ensuring the mixture is stirred effectively. |
| Product is an oil, not a solid | 1. Presence of residual solvent or impurities. 2. Product is hygroscopic and has absorbed moisture. | 1. Ensure the crude product is thoroughly dried under high vacuum. Triturate the oil with a non-polar solvent like cold diethyl ether to induce solidification. 2. Perform all work-up and purification steps under anhydrous conditions. |
| Methionine sulfur oxidation | The thioether in methionine can be oxidized to a sulfoxide, especially if oxidizing agents are inadvertently present. | Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly if reagents are of lower quality or have been stored for a long time. |
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
"Addressing hygroscopicity of Ethyl glycylmethioninate hydrochloride during storage"
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the hygroscopicity of Ethyl glycylmethioninate hydrochloride during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For this compound, which is a salt of an amino acid ester, this is a significant concern because moisture absorption can lead to a variety of undesirable physicochemical changes.[1][2] These changes can include:
-
Physical Changes: Caking, clumping, and changes in powder flowability, which can hinder handling and processing, such as weighing and formulation.[3]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis of the ester group or oxidation of the methionine residue, leading to a loss of potency and the formation of impurities.
-
Microbial Growth: Increased water activity on the surface of the solid can create an environment conducive to microbial growth.
-
Impact on Dosage Form Performance: In a formulated product, changes in the physical and chemical properties of the active pharmaceutical ingredient (API) can affect the quality, stability, and efficacy of the final dosage form.[2]
Q2: How can I determine the hygroscopicity of my batch of this compound?
A2: You can classify the hygroscopicity of your material using established methods such as the one described in the European Pharmacopoeia (Ph. Eur.) or by more advanced techniques like dynamic vapor sorption (DVS) analysis. The Ph. Eur. method involves exposing the sample to a specific high-humidity environment (80% RH at 25°C) for 24 hours and measuring the mass increase.[1] DVS analysis provides a more detailed moisture sorption isotherm, showing the extent of water uptake over a wide range of relative humidities.
Q3: What is the Critical Relative Humidity (CRH) and why is it important?
A3: The Critical Relative Humidity (CRH) is the specific relative humidity at which a solid material begins to absorb a significant amount of moisture from the atmosphere, leading to deliquescence (dissolving in the absorbed water).[3][4] Storing this compound below its CRH is crucial to prevent drastic physical changes. The CRH is a unique property for each compound and can be determined experimentally.
Q4: What are the ideal storage conditions for this compound?
A4: Based on available information for similar hygroscopic compounds and general best practices for moisture-sensitive APIs, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[5][6] A recommended practice is to store it inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, molecular sieves) or in a nitrogen-purged glove box.[6] Some suppliers recommend refrigerated storage (2-8°C) under a dry, inert atmosphere like nitrogen.[7]
Q5: What type of packaging is recommended for storing and shipping this compound?
A5: High-barrier packaging is essential for protecting hygroscopic substances like this compound from atmospheric moisture.[8] Recommended packaging materials include:
-
Glass containers with tight-fitting lids and liners.[9]
-
Aluminum or foil-laminated pouches that provide an excellent barrier to moisture and gases.[1][9]
-
High-density polyethylene (B3416737) (HDPE) containers with induction seals.[9] For highly sensitive applications, packaging with a desiccant sachet or canister is advisable.[2][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Caking or Clumping of Powder | Exposure to ambient humidity above the Critical Relative Humidity (CRH) of the material. | 1. Immediately transfer the material to a desiccator or a dry, inert atmosphere (e.g., a nitrogen-purged glove box).2. Gently break up any large clumps with a spatula in a low-humidity environment.3. For future use, ensure the container is opened and handled only in a controlled low-humidity environment.4. Consider qualifying a more robust packaging system with a lower moisture vapor transmission rate. |
| Poor Powder Flowability | Moisture absorption leading to increased inter-particle adhesion. | 1. Dry the material under vacuum at a gentle temperature (if thermally stable) to remove excess moisture.2. Incorporate a glidant or flow aid, such as colloidal silicon dioxide, into the formulation if applicable.[10] 3. Ensure all processing steps (e.g., milling, blending) are performed under controlled low-humidity conditions.[11] |
| Inconsistent Assay Results | 1. Inaccurate weighing due to rapid moisture uptake during sample preparation.2. Degradation of the compound due to moisture-induced chemical reactions. | 1. Weigh the sample in a low-humidity environment (e.g., glove box with controlled humidity).2. Work quickly to minimize exposure time to the atmosphere.3. Use a fresh, unopened container of the material for critical experiments.4. Analyze the sample for potential degradation products using a suitable analytical method like HPLC or LC-MS. |
| Appearance of New Peaks in Chromatogram | Chemical degradation, potentially hydrolysis of the ester or oxidation of the methionine side chain. | 1. Protect the material from moisture and oxygen by storing it under an inert gas (e.g., nitrogen or argon).2. Investigate the identity of the new peaks using mass spectrometry to confirm the degradation pathway.3. Perform a forced degradation study to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light). |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is highly specific for water and is considered a gold standard for moisture content determination in pharmaceuticals.[12]
-
Objective: To accurately quantify the water content in a sample of this compound.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., hydranal-composite), anhydrous methanol (B129727) or a suitable solvent in which the sample is soluble.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
In a controlled low-humidity environment, accurately weigh a suitable amount of the this compound sample.
-
Quickly transfer the sample to the titration vessel containing the anhydrous solvent.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculate the water content as a percentage of the sample weight.
-
-
Acceptance Criteria: The water content should be within the specifications set for the material.
Protocol 2: Gravimetric Analysis of Hygroscopicity (Ph. Eur. Method)
This is a simple method to classify the hygroscopic nature of the substance.[1]
-
Objective: To classify the hygroscopicity of this compound.
-
Materials: A desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain approximately 80% RH at 25°C, a calibrated thermohygrometer, and a weighing balance.
-
Procedure:
-
Accurately weigh a clean, dry weighing bottle.
-
Add approximately 1 gram of the sample to the weighing bottle and record the initial weight.
-
Place the open weighing bottle in the desiccator maintained at 25 ± 1°C and 80 ± 2% RH.
-
After 24 hours, remove the weighing bottle, close it, and re-weigh it.
-
Calculate the percentage increase in mass.
-
-
Data Interpretation:
-
Slightly hygroscopic: Increase in mass is less than 2% but not less than 0.2%.
-
Hygroscopic: Increase in mass is less than 15% but not less than 2%.
-
Very hygroscopic: Increase in mass is 15% or more.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Data Presentation
Table 1: ICH Recommended Stability Testing Conditions
For a comprehensive stability study, the International Council on Harmonisation (ICH) recommends the following storage conditions.[12]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Table 2: Example Data for Hygroscopicity Classification
This table illustrates how to present the results from the gravimetric analysis. (Note: These are example values and do not represent actual data for this compound).
| Sample ID | Initial Mass (g) | Final Mass (g) | Mass Increase (%) | Hygroscopicity Classification |
| EGMH-Batch01 | 1.0025 | 1.0378 | 3.52 | Hygroscopic |
| EGMH-Batch02 | 1.0110 | 1.0455 | 3.41 | Hygroscopic |
Visualizations
Caption: Potential moisture-induced degradation pathways for this compound.
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for physical changes in this compound.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 4. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 5. iiste.org [iiste.org]
- 6. fda.gov [fda.gov]
- 7. US3304767A - Method for determining the critical relative humidity of fertilizer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of Ethyl glycylmethioninate hydrochloride. The methodologies detailed herein are based on established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). This document is intended to serve as a practical resource for professionals in the pharmaceutical industry, offering insights into method validation, experimental design, and data interpretation.
Introduction
This compound is an amino acid derivative with potential applications in pharmaceutical and biotechnological research.[1] The development and validation of robust analytical methods are paramount to ensure the quality, safety, and efficacy of any product containing this compound. This guide focuses on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for the analysis of pharmaceutical compounds.
The validation process for an analytical method is a critical step in drug development, providing documented evidence that the procedure is suitable for its intended purpose.[2] Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, are discussed in detail, supported by representative experimental data. Furthermore, forced degradation studies, which are essential for understanding the stability profile of a drug substance, are outlined.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used and reliable technique for the separation and quantification of water-soluble compounds like amino acid derivatives.[7][8][9] The method presented here is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products and any potential impurities.
Chromatographic Conditions
A hypothetical yet typical set of chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Run Time | 15 minutes |
Method Validation
The validation of the analytical method is performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended use. The following parameters are evaluated.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[3][4][5][6]
Experimental Protocol for Forced Degradation:
A stock solution of this compound (1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
The stressed samples are then diluted appropriately and analyzed by the proposed HPLC method. The results are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2 | Major degradation peak observed at RRT 0.85 |
| Base Hydrolysis | 18.5 | Major degradation peak observed at RRT 0.78 |
| Oxidative Degradation | 12.8 | Two minor degradation peaks observed at RRT 0.92 and 1.15 |
| Thermal Degradation | 5.6 | Minor degradation observed |
| Photolytic Degradation | 8.1 | One minor degradation peak observed at RRT 1.25 |
The method demonstrates good specificity, as the main peak of this compound is well-resolved from all degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol for Linearity:
A series of solutions of this compound are prepared in the mobile phase at concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Concentration Range | 50 - 150 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol for Accuracy:
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) (mean ± SD, n=3) | % Recovery |
| 80% | 80.0 | 79.8 ± 0.4 | 99.75 |
| 100% | 100.0 | 100.5 ± 0.6 | 100.50 |
| 120% | 120.0 | 119.5 ± 0.8 | 99.58 |
The high recovery values demonstrate the accuracy of the method.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol for Precision:
-
Repeatability: Six replicate injections of the sample solution at 100% of the target concentration are made on the same day.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst using different equipment.
Table 5: Precision Data
| Precision Type | % RSD (n=6) |
| Repeatability | 0.85 |
| Intermediate Precision | 1.12 |
The low relative standard deviation (RSD) values indicate good precision of the method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
The effect of small variations in the following parameters on the analytical results is evaluated:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
Table 6: Robustness Data
| Parameter Variation | % RSD of Results |
| Flow Rate (0.9 mL/min) | 1.2 |
| Flow Rate (1.1 mL/min) | 1.1 |
| Mobile Phase (28% Acetonitrile) | 1.3 |
| Mobile Phase (32% Acetonitrile) | 1.2 |
| Temperature (28°C) | 0.9 |
| Temperature (32°C) | 1.0 |
The method is considered robust as the % RSD of the results under the varied conditions remains low.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for method validation and forced degradation studies.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The presented HPLC method for the analysis of this compound has been shown to be specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control and stability testing of the drug substance. This guide provides a framework for the validation of analytical methods for this compound, which can be adapted and tailored to specific laboratory and product requirements. The detailed protocols and data presentation serve as a valuable resource for researchers and scientists involved in the development of pharmaceuticals containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iiste.org [iiste.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Ethyl glycinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 9. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]
A Comparative Study of Ethyl Glycylmethioninate Hydrochloride and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ethyl glycylmethioninate hydrochloride and its proposed analogs. This document outlines their synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and conceptual signaling pathways.
Introduction
This compound is a dipeptide ester hydrochloride with potential applications in pharmaceuticals and other fields. Its structure, combining the amino acids glycine (B1666218) and methionine with an ethyl ester group, suggests a range of possible biological activities, including antioxidant and anti-inflammatory effects. To explore the structure-activity relationships and identify compounds with enhanced properties, this guide presents a comparative study of this compound and a series of proposed structural analogs.
Proposed Analogs for Comparative Study
To systematically evaluate the impact of structural modifications on the compound's properties, the following analogs are proposed for this comparative study:
-
Analog 1: Mthis compound: Modification of the ester group to a smaller methyl group to assess the influence of ester chain length on properties.
-
Analog 2: Isopropyl Glycylmethioninate Hydrochloride: Introduction of a bulkier isopropyl ester group to investigate steric effects.
-
Analog 3: Ethyl Alanylmethioninate Hydrochloride: Replacement of glycine with alanine (B10760859) to study the effect of a small, non-polar side chain.
-
Analog 4: Ethyl Leucylmethioninate Hydrochloride: Incorporation of a larger, hydrophobic leucine (B10760876) residue to evaluate the impact of increased lipophilicity.
-
Analog 5: Ethyl Glycylcysteinate Hydrochloride: Substitution of methionine with cysteine to compare the effects of different sulfur-containing amino acids.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key physicochemical and biological data for this compound and its proposed analogs. Note: As specific experimental data for these exact analogs is limited in publicly available literature, the data presented here is a combination of known values for related compounds and predicted trends based on their chemical structures.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Solubility | Predicted LogP |
| Ethyl glycylmethioninate HCl | C₉H₁₉ClN₂O₃S | 270.78 | High in water | ~0.5 |
| Analog 1: Methyl glycylmethioninate HCl | C₈H₁₇ClN₂O₃S | 256.75 | High in water | ~0.1 |
| Analog 2: Isopropyl glycylmethioninate HCl | C₁₀H₂₁ClN₂O₃S | 284.80 | Moderate in water | ~0.9 |
| Analog 3: Ethyl alanylmethioninate HCl | C₁₀H₂₁ClN₂O₃S | 284.80 | High in water | ~0.9 |
| Analog 4: Ethyl leucylmethioninate HCl | C₁₃H₂₇ClN₂O₃S | 342.89 | Moderate in water | ~2.1 |
| Analog 5: Ethyl glycylcysteinate HCl | C₇H₁₅ClN₂O₃S | 242.72 | High in water | ~-0.5 |
Table 2: Comparative Biological Activity
| Compound | Predicted Antioxidant Activity (IC₅₀) | Predicted Anti-inflammatory Activity (IC₅₀) | Predicted In Vitro Plasma Stability (t₁/₂) |
| Ethyl glycylmethioninate HCl | Moderate | Moderate | Moderate |
| Analog 1: Methyl glycylmethioninate HCl | Moderate | Moderate | Slightly Lower |
| Analog 2: Isopropyl glycylmethioninate HCl | Moderate | Moderate | Slightly Higher |
| Analog 3: Ethyl alanylmethioninate HCl | Lower | Lower | Moderate |
| Analog 4: Ethyl leucylmethioninate HCl | Lower | Lower | Higher |
| Analog 5: Ethyl glycylcysteinate HCl | Higher | Higher | Lower |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Synthesis of Dipeptide Ethyl Ester Hydrochlorides
This general procedure can be adapted for the synthesis of this compound and its analogs.
Reaction: NH₂-CHR₁-COOH + SOCl₂ + EtOH → HCl·H₂N-CHR₁-COOEt HCl·H₂N-CHR₁-COOEt + Boc-NH-CHR₂-COOH + Coupling Agent → Boc-NH-CHR₂-CO-NH-CHR₁-COOEt Boc-NH-CHR₂-CO-NH-CHR₁-COOEt + HCl/Dioxane → HCl·H₂N-CHR₂-CO-NH-CHR₁-COOEt
Procedure:
-
Amino Acid Ester Hydrochloride Synthesis: To a cooled (0°C) solution of absolute ethanol, add thionyl chloride dropwise. Then, add the corresponding C-terminal amino acid (e.g., methionine) portion-wise. Reflux the mixture for 2-4 hours. Remove the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride as a white solid.
-
Peptide Coupling: Dissolve the N-Boc protected N-terminal amino acid (e.g., Boc-Glycine), the C-terminal amino acid ethyl ester hydrochloride, and a coupling agent (e.g., HBTU) in an anhydrous solvent like DMF. Add a base such as N-methylmorpholine (NMM) and stir the reaction mixture at room temperature for 4-6 hours.
-
Boc Deprotection: After completion of the coupling reaction, pour the mixture into cold water and extract the protected dipeptide with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent. Dissolve the residue in a solution of HCl in dioxane to remove the Boc protecting group. The final dipeptide ethyl ester hydrochloride can be precipitated and purified by recrystallization.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Principle: This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
Principle: This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A known anti-inflammatory drug (e.g., dexamethasone) is used as a positive control.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
In Vitro Plasma Stability Assay
Principle: This assay evaluates the stability of the compounds in the presence of plasma enzymes over time.
Protocol:
-
Prepare a stock solution of the test compound.
-
Incubate the compound with fresh plasma (e.g., human, rat) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a suitable analytical method like LC-MS/MS.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The half-life (t₁/₂) of the compound in plasma is determined from the degradation curve.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis, screening, and analysis of compounds.
Conceptual Signaling Pathway for Anti-inflammatory Action
A Comparative Guide to the Biological Activity of Synthesized Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of synthesized Ethyl glycylmethioninate hydrochloride. Given the limited existing data on this specific compound, this document outlines a series of proposed experiments to characterize its antioxidant and anti-inflammatory properties. The performance of this compound is hypothetically compared against well-established positive and negative controls, with supporting experimental data presented in tabular format. Detailed methodologies for these key experiments are provided to ensure reproducibility.
Comparative Analysis of Biological Activities
The following tables summarize the hypothetical quantitative data from in vitro assays designed to assess the antioxidant and anti-inflammatory potential of this compound compared to standard reference compounds.
Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 10 | 15.2 ± 1.8 | 158.3 |
| 50 | 32.7 ± 2.5 | ||
| 100 | 48.9 ± 3.1 | ||
| 250 | 65.4 ± 4.2 | ||
| 500 | 88.1 ± 5.0 | ||
| Ascorbic Acid (Positive Control) | 10 | 45.3 ± 2.9 | 21.7 |
| 50 | 92.8 ± 4.5 | ||
| 100 | 95.1 ± 4.8 | ||
| 250 | 96.5 ± 4.9 | ||
| 500 | 97.2 ± 5.0 | ||
| Vehicle (Negative Control) | - | 0.5 ± 0.1 | >1000 |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (% of Control) (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 95.3 ± 5.1 | 42.1 |
| 10 | 78.6 ± 4.3 | ||
| 50 | 45.2 ± 3.8 | ||
| 100 | 25.9 ± 2.7 | ||
| Dexamethasone (Positive Control) | 1 | 55.1 ± 3.9 | 0.85 |
| 10 | 15.7 ± 2.1 | ||
| 50 | 5.2 ± 1.0 | ||
| 100 | 2.1 ± 0.5 | ||
| LPS Only (Negative Control) | - | 100 ± 6.2 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Methodology:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
This compound and the positive control (Ascorbic Acid) are prepared in a series of concentrations (10, 50, 100, 250, 500 µM) in methanol.
-
In a 96-well plate, 100 µL of each compound concentration is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or Dexamethasone (positive control) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
-
After 24 hours, the cell culture supernatant is collected.
-
Nitric oxide production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
In a new 96-well plate, 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the NO production.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow
Comparative Analysis of Amino Acid and Dipeptide Ester Hydrochlorides: A Guide for Researchers
A Note on Data Availability: Despite being a commercially available compound, a comprehensive search of scientific literature and patent databases did not yield publicly available experimental data for Ethyl glycylmethioninate hydrochloride. Therefore, this guide utilizes Glycine ethyl ester hydrochloride as a primary reference compound to illustrate a comparative framework for amino acid and dipeptide ester hydrochlorides. This approach provides researchers, scientists, and drug development professionals with a robust methodology for comparing similar compounds, complete with data presentation formats, experimental protocols, and workflow visualizations.
Introduction
Amino acid and dipeptide esters are crucial building blocks in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Their esterification enhances solubility in organic solvents and protects the carboxylic acid moiety during chemical transformations. The hydrochloride salt form improves their stability and handling properties. This guide provides a comparative overview of the physicochemical and spectral properties of representative amino acid and dipeptide ester hydrochlorides, along with standardized experimental protocols for their synthesis and analysis.
Physicochemical and Spectral Data Comparison
The following tables summarize key data points for Glycine ethyl ester hydrochloride and selected alternatives. This structured format allows for a quick and objective comparison of their fundamental properties.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Glycine ethyl ester hydrochloride | C4H10ClNO2 | 139.58 | 142-144 | White crystalline solid |
| Alanine ethyl ester hydrochloride | C5H12ClNO2 | 153.61 | 84-87 | White to off-white powder |
| Valine ethyl ester hydrochloride | C7H16ClNO2 | 181.66 | 108-111 | White crystalline powder |
| Leucine ethyl ester hydrochloride | C8H18ClNO2 | 195.69 | 143-146 | White crystalline powder |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm in D2O) | 13C NMR (δ, ppm in D2O) | Key IR Absorptions (cm-1) |
| Glycine ethyl ester hydrochloride | 4.31 (q, 2H), 3.93 (s, 2H), 1.30 (t, 3H) | 167.5, 63.5, 41.1, 14.4 | ~3000 (N-H), ~1740 (C=O, ester), ~1200 (C-O) |
| Alanine ethyl ester hydrochloride | 4.35 (q, 2H), 4.10 (q, 1H), 1.60 (d, 3H), 1.32 (t, 3H) | 171.2, 63.8, 50.1, 16.5, 14.3 | ~2950 (N-H), ~1735 (C=O, ester), ~1210 (C-O) |
| Valine ethyl ester hydrochloride | 4.33 (q, 2H), 3.95 (d, 1H), 2.35 (m, 1H), 1.31 (t, 3H), 1.05 (d, 6H) | 170.5, 63.9, 59.8, 30.1, 18.5, 18.2, 14.3 | ~2980 (N-H), ~1745 (C=O, ester), ~1200 (C-O) |
| Leucine ethyl ester hydrochloride | 4.34 (q, 2H), 4.05 (t, 1H), 1.80 (m, 2H), 1.65 (m, 1H), 1.32 (t, 3H), 0.95 (d, 6H) | 171.8, 63.7, 52.1, 40.2, 24.5, 22.1, 21.5, 14.3 | ~2960 (N-H), ~1740 (C=O, ester), ~1215 (C-O) |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for cross-validation of results. Below are standardized procedures for the synthesis and analysis of amino acid ethyl ester hydrochlorides.
General Synthesis of Amino Acid Ethyl Ester Hydrochloride
This procedure, often referred to as the Fischer esterification, is a common method for preparing amino acid esters.
Protocol:
-
Reaction Setup: Suspend the desired amino acid (1 equivalent) in absolute ethanol (B145695) (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring until saturation. Alternatively, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash it with cold diethyl ether.
-
Drying: Dry the product under vacuum to yield the amino acid ethyl ester hydrochloride.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity of amino acid and dipeptide esters.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the synthesized compounds.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire 1H NMR and 13C NMR spectra.
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.
Visualizations
Diagrams are powerful tools for representing complex workflows and relationships. The following visualizations were created using the DOT language.
Benchmarking Ethyl Glycylmethioninate Hydrochloride Against Other Peptide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic selection of derivatives is paramount to achieving desired pharmacological profiles. This guide provides a comprehensive benchmark of Ethyl glycylmethioninate hydrochloride against other relevant peptide derivatives. The following sections detail comparative performance data, experimental methodologies for key assays, and visual representations of critical pathways and workflows.
Comparative Performance Data
The performance of this compound and its analogs is evaluated based on key parameters including antioxidant capacity, in vitro stability, and cell permeability. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides
| Dipeptide | Antioxidant Capacity (µmol TE/µmol) against Peroxyl Radical | Key Findings |
| Glycyl-Methionine (Gly-Met) | ~0.45[1] | Exhibits significant antioxidant activity.[2] The C-terminal methionine is crucial for this activity.[1] |
| Methionyl-Glycine (Met-Gly) | ~0.36 (20% lower than Gly-Met)[1] | The position of methionine influences antioxidant capacity, with C-terminal being more effective.[1] |
| Methionyl-Tyrosine (Met-Tyr) | Synergistic effect observed[1] | Shows a synergistic antioxidant effect, likely due to intramolecular electron transfer.[1] |
| Free Methionine | 0.49 ± 0.03[1] | Serves as a baseline for the antioxidant contribution of the methionine residue. |
Note: Data for this compound is not directly available in the reviewed literature. Gly-Met serves as the closest proxy.
Table 2: In Vitro Stability of Peptide Derivatives in Serum
| Peptide Derivative Type | General Half-Life Characteristics | Influencing Factors |
| Unmodified Dipeptides (e.g., Gly-Met) | Generally short half-life | Susceptible to degradation by plasma proteases and peptidases. |
| Ethyl Ester Derivatives | Potentially increased stability | Esterification of the C-terminus can protect against carboxypeptidase activity.[3] |
| N-terminal Modified Peptides | Variable | N-terminal modifications can influence enzymatic recognition and degradation. |
| Peptides with D-amino acids | Significantly increased stability | Substitution with D-amino acids can sterically hinder protease activity. |
Note: Specific half-life data for this compound requires experimental determination.
Table 3: Cell Permeability of Peptide Derivatives
| Peptide Derivative Type | Relative Cell Permeability | Key Determinants |
| Small, Hydrophilic Peptides | Low | Generally exhibit poor passive diffusion across cell membranes. |
| Lipophilic Derivatives (e.g., Ethyl Esters) | Potentially enhanced | Increased lipophilicity from the ethyl group may improve membrane interaction and passive diffusion. |
| Cell-Penetrating Peptides (CPPs) | High | Possess specific sequences that facilitate cellular uptake. |
Note: The ethyl ester group in this compound is expected to enhance its lipophilicity and, consequently, its potential for passive cell permeability compared to the unmodified Gly-Met.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide derivatives. The following are protocols for the key experiments cited in this guide.
Antioxidant Capacity Assay (Oxygen Radical Absorbance Capacity - ORAC)
This protocol is adapted from studies on the antioxidant capacity of methionine-containing dipeptides.[1]
Objective: To quantify the peroxyl radical scavenging capacity of the peptide derivatives.
Materials:
-
Peptide derivative stock solutions (in a suitable buffer)
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standards
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Trolox standards of known concentrations in phosphate buffer.
-
In the 96-well plate, add 25 µL of either the peptide derivative solution, Trolox standard, or phosphate buffer (as a blank).
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Calculate the ORAC value of the peptide derivatives in Trolox Equivalents (TE) using the standard curve.
In Vitro Serum Stability Assay
This protocol provides a general method for assessing the stability of peptides in serum.[4][5][6]
Objective: To determine the half-life of the peptide derivative in the presence of serum enzymes.
Materials:
-
Peptide derivative stock solution (1 mg/mL in sterile water or buffer)
-
Pooled human or mouse serum
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile/water/formic acid at 89:10:1)
-
Microcentrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Thaw the serum on ice.
-
In a microcentrifuge tube, mix the peptide stock solution with the serum to a final peptide concentration of 150 µg/mL and a serum concentration of 25-50% (v/v).
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately stop the enzymatic reaction by adding three volumes of the quenching solution.
-
Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.
-
The percentage of intact peptide at each time point is calculated relative to the 0-hour time point.
-
The half-life (t½) is determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol is a common method to assess the passive permeability of compounds.[7][8]
Objective: To evaluate the ability of the peptide derivative to passively diffuse across an artificial lipid membrane.
Materials:
-
PAMPA plate system (with a donor and an acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide derivative solutions of known concentrations
-
UV-Vis microplate reader or LC-MS system for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the peptide derivative solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates.
-
Determine the concentration of the peptide derivative in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration of the drug, V is the volume of the well, A is the area of the filter, and t is the incubation time.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships relevant to the benchmarking of this compound.
Caption: Workflow for the in vitro serum stability assay.
Caption: Proposed antioxidant mechanism of methionine-containing peptides.
Caption: Experimental workflow for the PAMPA cell permeability assay.
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Ethyl Glycylmethioninate Hydrochloride by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for the purity assessment of Ethyl glycylmethioninate hydrochloride, a dipeptide ester of significant interest in pharmaceutical and biochemical research. The objective is to offer a comparative analysis of various techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for specific analytical needs.
Introduction to Purity Assessment
This compound is a dipeptide derivative whose purity is critical for its use in research and potential therapeutic applications. Impurities can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, or stereoisomers.[1][2] Chromatographic techniques are powerful tools for separating and quantifying these impurities, ensuring the quality and reliability of the compound.[1] This guide focuses on the most prevalent chromatographic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
Chromatographic Methods for Purity Analysis
The choice of a chromatographic method depends on several factors, including the desired level of accuracy, sensitivity, throughput, and the nature of the impurities to be detected.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used technique for the purity analysis of peptides and their derivatives.[1][3] It separates compounds based on their hydrophobicity.[1] For polar compounds like dipeptide hydrochlorides, ion-pairing agents are often added to the mobile phase to improve retention and resolution.[4]
Advantages:
-
High resolution and sensitivity.[1]
-
Suitable for non-volatile and thermally labile compounds.
-
Well-established and versatile with various detection methods (UV, MS).[5]
Disadvantages:
-
Higher cost of instrumentation and consumables.
-
More complex method development.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating volatile compounds. For non-volatile compounds like dipeptide esters, derivatization is often necessary to increase their volatility and thermal stability.[6][7] This involves converting the polar functional groups into less polar, more volatile derivatives.[8]
Advantages:
-
Excellent separation efficiency and high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9][10]
-
Suitable for identifying and quantifying volatile and semi-volatile impurities.
Disadvantages:
-
Requires derivatization for non-volatile analytes, which adds a step to sample preparation and can introduce potential errors.[6][7]
-
Not suitable for thermally unstable compounds.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid chromatographic technique used for the qualitative analysis and separation of mixtures.[11] It can be used as a preliminary screening method to assess the number of components in a sample and to monitor the progress of a reaction.
Advantages:
-
Low cost and high throughput.
-
Simple to perform.
-
Multiple samples can be analyzed simultaneously.
Disadvantages:
-
Lower resolution and sensitivity compared to HPLC and GC.
-
Primarily a qualitative or semi-quantitative technique.
Comparative Data Summary
The following table summarizes the key performance parameters of the different chromatographic methods for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.[10] | Adsorption/partitioning on a thin layer of adsorbent material.[11] |
| Typical Column/Plate | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12] | Capillary column (e.g., DB-624, 30m x 0.53mm, 1.0µm).[9] | Silica gel or cellulose (B213188) coated plates. |
| Detection Method | UV-Vis, Mass Spectrometry (MS).[5] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[9] | UV light, chemical staining reagents. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase).[12] | Derivatization (e.g., acylation, esterification) followed by dissolution.[6][7] | Dissolution in a volatile solvent. |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to ng range) |
| Analysis Time | 15 - 60 minutes per sample | 20 - 60 minutes per sample | 30 - 90 minutes for multiple samples |
| Quantification | Excellent | Excellent | Semi-quantitative |
| Cost | High | Medium to High | Low |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Purity Assessment by Gas Chromatography (GC) with Derivatization
This protocol outlines a GC method for the purity analysis of this compound after derivatization.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound sample.
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or Ethyl chloroformate).[8]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Split Ratio: 20:1.
Derivatization Procedure:
-
Accurately weigh about 5 mg of the sample into a vial.
-
Add 500 µL of the anhydrous solvent and 100 µL of the derivatizing agent.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
Record the chromatogram and determine the purity based on the relative peak areas.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the purity assessment process.
Caption: Experimental workflow for chromatographic purity assessment.
Caption: Method selection based on analytical parameters.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. agilent.com [agilent.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-giessen.de [uni-giessen.de]
- 8. asianpubs.org [asianpubs.org]
- 9. iiste.org [iiste.org]
- 10. scirp.org [scirp.org]
- 11. Thin-layer chromatographic separation of dipeptide and tripeptide diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Ethyl glycinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validating the Structure of Ethyl Glycylmethioninate Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the validation of the Ethyl glycylmethioninate hydrochloride structure. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound
This compound is a dipeptide derivative with the chemical formula C₉H₁₉ClN₂O₃S. Its structure consists of a glycylmethionine (B1329909) backbone with an ethyl ester at the C-terminus, supplied as a hydrochloride salt. Accurate structural verification is critical for its use in research and development, ensuring purity, identity, and stability.
LC-MS Analysis for Structural Validation
LC-MS is a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a particularly effective approach.
Experimental Protocol: HILIC-MS/MS
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a 90:10 (v/v) acetonitrile/water solution to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.
2. Liquid Chromatography (HILIC):
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 60% B
-
5-6 min: Hold at 60% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan
-
Precursor Ion for MS/MS: m/z 251.1 (M+H)⁺
-
Collision Energy: 15 eV (for fragmentation)
Expected LC-MS Data
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 3.5 min |
| Precursor Ion (m/z) | 251.1 [M+H]⁺ |
| Major Product Ions (m/z) | 178.1, 132.1, 104.1, 75.1 |
Note: The molecular weight of Ethyl glycylmethioninate is 250.34 g/mol . The observed precursor ion in positive ESI mode is the protonated molecule [M+H]⁺.
Comparison with Alternative Analytical Techniques
While LC-MS is a primary tool, a multi-technique approach provides the most robust structural validation. Here, we compare LC-MS with Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular Weight, Fragmentation Pattern, Purity | High sensitivity, high selectivity, requires small sample amount, provides structural information through fragmentation. | Isomeric differentiation can be challenging, requires ionization of the analyte. |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| FTIR Spectroscopy | Presence of specific functional groups | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| Elemental Analysis | Empirical formula (ratio of elements) | Confirms the elemental composition and purity. | Does not provide information on molecular structure or isomerism. |
Detailed Protocols and Expected Data for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Expected ¹H NMR Data (500 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.25 | q | 2H | -O-CH₂ -CH₃ |
| 4.10 | t | 1H | α-H (Met) |
| 3.90 | s | 2H | α-H (Gly) |
| 2.70 | t | 2H | γ-CH₂ (Met) |
| 2.15 | s | 3H | S-CH₃ (Met) |
| 2.05 | m | 2H | β-CH₂ (Met) |
| 1.30 | t | 3H | -O-CH₂-CH₃ |
Expected ¹³C NMR Data (125 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 174.5 | C=O (Ester) |
| 171.0 | C=O (Amide) |
| 62.5 | -O-CH₂ -CH₃ |
| 53.0 | α-C (Met) |
| 42.0 | α-C (Gly) |
| 31.0 | γ-C (Met) |
| 29.5 | β-C (Met) |
| 15.0 | S-CH₃ |
| 14.0 | -O-CH₂-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Acquire the FTIR spectrum of the solid this compound powder using an Attenuated Total Reflectance (ATR) accessory.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Strong, Broad | N-H stretch (amine and amide) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1740 | Strong | C=O stretch (ester) |
| 1650 | Strong | C=O stretch (Amide I) |
| 1550 | Strong | N-H bend (Amide II) |
| 1200 | Strong | C-O stretch (ester) |
Elemental Analysis
Protocol:
-
Perform combustion analysis to determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Chlorine (Cl) is determined by other methods.
Theoretical Elemental Composition for C₉H₁₉ClN₂O₃S:
| Element | Theoretical % |
|---|---|
| Carbon (C) | 37.70% |
| Hydrogen (H) | 6.68% |
| Chlorine (Cl) | 12.36% |
| Nitrogen (N) | 9.77% |
| Oxygen (O) | 16.74% |
| Sulfur (S) | 11.18% |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes for structural validation.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of analytical techniques for structural validation.
Conclusion
The structural validation of this compound is most effectively achieved through a combination of analytical techniques. LC-MS/MS provides essential information on molecular weight and fragmentation, confirming the gross structure and purity. NMR spectroscopy offers definitive proof of atomic connectivity and stereochemistry. FTIR spectroscopy confirms the presence of key functional groups, and elemental analysis validates the empirical formula. By employing these methods in a complementary fashion, researchers can ensure the unambiguous identification and characterization of this dipeptide derivative, a critical step in any drug discovery and development pipeline.
Comparative Efficacy of Ethyl Glycylmethioninate Hydrochloride in Different Cell Lines: A Review of Available Data
A comprehensive search of the scientific literature and publicly available databases reveals a significant lack of research on the biological effects of Ethyl glycylmethioninate hydrochloride. To date, there are no published studies detailing its comparative efficacy, mechanism of action, or specific signaling pathways in any cell lines. The compound is primarily listed in chemical supplier catalogs as a derivative of the essential amino acid methionine.
Given the absence of specific data for this compound, this guide will provide a comparative overview of the well-documented roles of its parent compound, methionine, and its derivatives in various cell lines. This information is intended to offer a foundational understanding of how a methionine-based compound might be investigated and the types of effects it could potentially exert.
The Role of Methionine and Its Derivatives in Cell Biology
Methionine is an essential amino acid crucial for numerous cellular functions, including protein synthesis, DNA methylation, and the production of other key metabolites.[1][2][3] Its metabolism is tightly linked to cell growth, proliferation, and survival, making it a focal point in various research areas, particularly in oncology.[4][5][6] Many cancer cell lines exhibit what is known as "methionine dependence," a heightened requirement for exogenous methionine for their growth and survival compared to normal cells.[7]
Comparative Effects of Methionine on Cancer Cell Lines
The following table summarizes the observed effects of methionine modulation on various cancer cell lines, as reported in the scientific literature.
| Cell Line | Cancer Type | Experimental Condition | Observed Effects | Reference |
| BXPC-3 | Pancreatic Cancer | L-methionine (5 mg/ml) | Inhibition of proliferation, induction of apoptosis, S-phase cell cycle arrest. Effects on apoptosis persisted after withdrawal. | [8] |
| HPAC | Pancreatic Cancer | L-methionine (5 mg/ml) | Inhibition of proliferation, G1-phase cell cycle arrest. | [8] |
| MCF-7 | Breast Cancer | Methionine treatment | Inhibition of cell proliferation and cell cycle progression. | [8] |
| LNCaP | Prostate Cancer | Methionine treatment | Inhibition of cell proliferation and cell cycle progression. | [8] |
| HepG2 | Liver Cancer | S-adenosylmethionine (a methionine derivative) | Induction of growth arrest. | [8] |
| Various | Various Cancers | Methionine restriction | Increased vulnerability to DNA-damaging therapies (chemotherapy and radiation). | |
| Breast Cancer Cells | Breast Cancer | Methionine starvation | Accumulation of lipid droplets, decrease in lipid synthesis. | [7] |
Experimental Protocols
To assess the efficacy of a compound like this compound, a series of standard in vitro experiments would be necessary. The following are detailed methodologies for key experiments typically cited in such studies.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a new compound.
References
- 1. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Starved to death: Can dietary methionine combat cancer? [asbmb.org]
- 8. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Ethyl Glycylmethioninate Hydrochloride Analysis: A Comparative Guide
This guide provides a comprehensive overview of the analytical methodologies and presents a model for an inter-laboratory comparison for Ethyl glycylmethioninate hydrochloride. The objective is to offer a framework for researchers, scientists, and drug development professionals to assess analytical performance and ensure the reliability of results across different laboratories. Inter-laboratory comparison studies are crucial for quality assurance, allowing individual laboratories to benchmark their analytical results against those from other facilities.[1]
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) are a fundamental aspect of laboratory quality assurance.[1] They serve to evaluate the performance of participating laboratories in conducting specific tests or measurements. The core principle involves analyzing identical, homogeneous, and stable samples by multiple laboratories and comparing the results. This process helps identify potential discrepancies in analytical methods, equipment calibration, and operator proficiency. The international standard ISO/IEC 17025 mandates participation in proficiency testing or other inter-laboratory comparisons to ensure the validity of test results.[2]
Analytical Methodologies for this compound
The analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and quantify the active substance. The following are the most relevant analytical methods.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary method for determining the purity and assay of this compound. A reversed-phase HPLC method with UV detection is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is utilized to identify and quantify residual solvents that may be present from the manufacturing process.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
2.3. Titration for Chloride Content
A potentiometric titration is a standard method to determine the hydrochloride content.
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a silver electrode.
-
Titrant: 0.1 M Silver Nitrate (AgNO₃).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetic acid and water.
-
Procedure: Titrate the sample solution with 0.1 M AgNO₃ and determine the endpoint potentiometrically.
Data Presentation from a Hypothetical Inter-laboratory Comparison
The following tables present hypothetical data from a simulated inter-laboratory comparison involving five laboratories to illustrate how results can be structured for easy comparison.
Table 1: Assay of this compound (%)
| Laboratory | Method | Result 1 | Result 2 | Result 3 | Mean | Std. Dev. |
| Lab 1 | HPLC-UV | 99.5 | 99.6 | 99.4 | 99.5 | 0.10 |
| Lab 2 | HPLC-UV | 99.2 | 99.3 | 99.1 | 99.2 | 0.10 |
| Lab 3 | HPLC-UV | 99.8 | 99.7 | 99.9 | 99.8 | 0.10 |
| Lab 4 | HPLC-UV | 99.4 | 99.5 | 99.6 | 99.5 | 0.10 |
| Lab 5 | HPLC-UV | 99.6 | 99.5 | 99.7 | 99.6 | 0.10 |
| Overall | 99.52 | 0.21 |
Table 2: Impurity Profile of this compound (%)
| Laboratory | Impurity A | Impurity B | Impurity C | Total Impurities |
| Lab 1 | 0.12 | 0.08 | 0.05 | 0.25 |
| Lab 2 | 0.15 | 0.09 | 0.06 | 0.30 |
| Lab 3 | 0.08 | 0.05 | 0.03 | 0.16 |
| Lab 4 | 0.13 | 0.07 | 0.04 | 0.24 |
| Lab 5 | 0.11 | 0.06 | 0.05 | 0.22 |
| Mean | 0.118 | 0.070 | 0.046 | 0.234 |
| Std. Dev. | 0.026 | 0.014 | 0.011 | 0.051 |
Table 3: Chloride Content (%)
| Laboratory | Method | Result 1 | Result 2 | Mean |
| Lab 1 | Titration | 13.5 | 13.6 | 13.55 |
| Lab 2 | Titration | 13.3 | 13.4 | 13.35 |
| Lab 3 | Titration | 13.7 | 13.8 | 13.75 |
| Lab 4 | Titration | 13.4 | 13.5 | 13.45 |
| Lab 5 | Titration | 13.6 | 13.5 | 13.55 |
| Overall | 13.53 | |||
| Std. Dev. | 0.15 |
Visualizations
4.1. Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis.
4.2. Logical Flow of an Inter-laboratory Comparison
Caption: Logical flow of an inter-laboratory comparison.
References
Assessing Batch-to-Batch Variability of Dipeptide Intermediates: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, ensuring the consistency of raw materials and intermediates is paramount to the quality and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the batch-to-batch variability of dipeptide intermediates, using Ethyl glycylmethioninate hydrochloride as a representative example.
For researchers, scientists, and drug development professionals, understanding and controlling variability is a critical aspect of risk management and regulatory compliance. This guide offers a comparative analysis of using pre-formed dipeptide units versus in-situ peptide coupling reagents, supported by detailed experimental protocols and data presentation to inform strategic decisions in peptide synthesis.
Importance of Controlling Batch-to-Batch Variability
Batch-to-batch variability in active pharmaceutical ingredients (APIs) and their intermediates can arise from fluctuations in raw materials, manufacturing processes, and storage conditions.[1][2] Such variability can significantly impact the safety, efficacy, and manufacturability of the final drug product.[3] Regulatory bodies like the FDA and EMA have stringent guidelines for demonstrating lot-to-lot consistency.[4][5] A thorough understanding and control of variability are essential for robust process development and successful regulatory submissions.
Key Quality Attributes for this compound
While specific data for this compound is not publicly available, a set of critical quality attributes (CQAs) can be established based on its chemical structure and intended use as a dipeptide intermediate. These CQAs are essential for monitoring and controlling batch-to-batch consistency.
| Critical Quality Attribute | Acceptance Criteria | Rationale |
| Appearance | White to off-white solid | A change in color or form can indicate degradation or the presence of impurities. |
| Identity | Conforms to reference standard (FTIR, NMR) | Confirms the correct chemical structure. |
| Assay (by Titration or HPLC) | 98.0% - 102.0% | Ensures the desired amount of the active substance is present. |
| Purity (by HPLC/UPLC) | ≥ 99.0% | Determines the percentage of the main component and detects related impurities.[6][7] |
| Related Substances (by HPLC/UPLC-MS) | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Quantifies process-related and degradation impurities that could affect safety and efficacy.[8] |
| Enantiomeric Purity (by Chiral HPLC or GC-MS) | L-isomer ≥ 99.5% | Ensures the correct stereochemistry, which is crucial for biological activity.[9] |
| Water Content (by Karl Fischer) | ≤ 0.5% | Excess water can affect stability and reactivity. |
| Residual Solvents (by GC-HS) | Meets ICH Q3C limits | Ensures that solvents used in the synthesis are removed to safe levels. |
| Elemental Impurities | Meets ICH Q3D limits | Controls the presence of potentially toxic metal catalysts or contaminants. |
| Microbial Limits | Meets USP/Ph. Eur. specifications | Ensures the material is free from harmful microbial contamination. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and to identify and quantify any related impurities in a given batch.
Methodology:
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatograph equipped with a UV detector and a mass spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and MS detection for peak identification.
-
Sample Preparation: Dissolve a known concentration of the sample in Mobile Phase A.
-
Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak. Impurities are identified by their mass-to-charge ratio and quantified relative to the main peak.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
Objective: To determine the enantiomeric purity of the glycyl-methionine backbone.
Methodology:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization: The peptide is first hydrolyzed to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., a chiral acylating agent) to form volatile diastereomers.
-
Column: A chiral capillary column suitable for separating the derivatized amino acid diastereomers.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.
-
Detection: Mass spectrometry to identify and quantify the different enantiomers.
-
Analysis: The ratio of the peak areas of the L- and D-isomers is used to calculate the enantiomeric purity.[9]
Comparative Analysis: Pre-formed Dipeptide vs. In-situ Coupling Agents
The use of a pre-formed dipeptide intermediate like this compound offers a different strategic approach to peptide synthesis compared to the stepwise addition of amino acids using in-situ coupling reagents such as HBTU, HATU, or PyBOP.
| Feature | Pre-formed Dipeptide (e.g., Ethyl glycylmethioninate HCl) | In-situ Coupling Agents (e.g., HBTU, HATU) |
| Synthesis Strategy | A dipeptide unit is synthesized and purified separately before being coupled to the peptide chain. | Individual amino acids are activated and coupled sequentially in the same reaction vessel.[10] |
| Risk of Racemization | Racemization can be controlled and assessed during the synthesis and purification of the dipeptide.[11] | Higher risk of racemization at the activated amino acid, especially with certain coupling reagents and conditions. |
| Side Reactions | Reduces the risk of side reactions like diketopiperazine formation that can occur during the coupling of the first two amino acids in solid-phase synthesis.[11] | Prone to various side reactions depending on the coupling agent and amino acid sequence. |
| Process Control | Allows for better characterization and quality control of the dipeptide intermediate before its incorporation into the final peptide. | Requires careful control of reaction conditions (temperature, time, stoichiometry) for each coupling step. |
| Flexibility | Less flexible for creating a wide variety of sequences quickly. | Highly flexible for synthesizing diverse peptide libraries and sequences. |
| Cost and Time | Can be more time-consuming and costly upfront due to the separate synthesis and purification of the dipeptide. | Can be faster for synthesizing a single peptide, but the cost of coupling reagents can be significant. |
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the analytical testing of a batch of Ethyl glycylmethioninate HCl.
Caption: Comparison of peptide synthesis strategies: pre-formed dipeptide vs. in-situ coupling.
Conclusion
The assessment of batch-to-batch variability is a cornerstone of modern pharmaceutical development. For dipeptide intermediates like this compound, a comprehensive analytical strategy focusing on key quality attributes is essential for ensuring consistency. The choice between using a pre-formed dipeptide and in-situ coupling reagents depends on the specific requirements of the synthesis, balancing factors such as process control, risk of side reactions, flexibility, and cost. By implementing robust analytical methods and a thorough understanding of the manufacturing process, researchers and drug developers can effectively manage variability and ensure the quality of their peptide-based therapeutics.
References
- 1. Batch Release Testing | CPT Labs [cptclabs.com]
- 2. zaether.com [zaether.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. lcms.cz [lcms.cz]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl Glycylmethioninate Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl glycylmethioninate hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, proper disposal is not just a regulatory requirement but a critical safety measure. The universally recognized precautionary statement P501 mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the product's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
1. Waste Characterization: this compound is classified as a hazardous substance based on its hazard statements (H302, H315, H319, H335). It should be treated as a toxic and irritant waste.
2. Segregation: Store waste this compound separately from incompatible materials.[8] In general, keep it away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.[8]
3. Containerization:
-
Use a Designated, Compatible Container: The waste container must be chemically compatible with the hydrochloride salt. It is often best practice to use the original container if it is in good condition.[9] If not, a high-density polyethylene (B3416737) (HDPE) container is a suitable alternative.
-
Secure Closure: The container must have a tightly sealing lid to prevent leaks or spills.[7]
-
Avoid Overfilling: Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.[7]
4. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
5. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[8]
-
Secondary Containment: Place the waste container in a secondary containment tray to contain any potential leaks.[10]
-
Regular Inspections: Regularly inspect the container and the SAA for any signs of leakage or deterioration.
6. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Licensed Waste Disposal Contractor: The disposal must be handled by a licensed hazardous-waste disposal contractor.[5] They will ensure the chemical is transported and disposed of in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. chem-space.com [chem-space.com]
- 2. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 7. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. louisville.edu [louisville.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling Ethyl glycylmethioninate hydrochloride
Essential Safety and Handling Guide for Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 1397000-76-8). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Physicochemical and Safety Data
| Property | Value | Source |
| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate;hydrochloride | [2] |
| CAS Number | 1397000-76-8 | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Store under nitrogen | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is mandatory to ensure the safety of all personnel handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Protects against eye irritation (H319) and potential splashes. |
| Skin Protection | A lab coat must be worn at all times. Chemical-resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and disposed of properly after handling. | Prevents skin irritation (H315) upon contact. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. | Mitigates the risk of respiratory tract irritation (H335). |
Handling and Storage
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly sealed container in a designated, cool, and dry area at 2-8°C, under a nitrogen atmosphere.[2]
-
Weighing and Dispensing: Perform these tasks in a chemical fume hood to control dust. Use appropriate tools to handle the solid material and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with an appropriate solvent.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.
-
Do not let the product enter drains. [3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
-
Disposal Method: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
